Product packaging for Gossypol Acetic Acid(Cat. No.:CAS No. 115038-46-5)

Gossypol Acetic Acid

Cat. No.: B10753654
CAS No.: 115038-46-5
M. Wt: 578.6 g/mol
InChI Key: NIOHNDKHQHVLKA-UHFFFAOYSA-N
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Description

Gossypol acetic acid is a chiral, polyphenolic compound originally derived from the cotton plant (genus Gossypium). This specific formulation, the acetic acid solvate, offers enhanced stability and solubility for research applications. Its primary mechanism of action is the potent and selective inhibition of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1. By antagonizing these key regulators of programmed cell death, this compound promotes apoptosis in a wide range of cancer cell lines, making it a critical tool for investigating oncogenesis, tumor resistance, and potential chemotherapeutic strategies in oncology research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H34O10 B10753654 Gossypol Acetic Acid CAS No. 115038-46-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOHNDKHQHVLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90921593
Record name Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1)
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Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8
Record name Gossypol acetic acid
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Record name Gossypol acetic acid, (R)-
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Record name Gossypol acetic acid clathrate
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Record name Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1)
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Record name Gossypol-acetic acid
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Record name GOSSYPOL ACETIC ACID, (R)-
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Record name GOSSYPOL ACETIC ACID
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Isolation, Synthesis, and Derivatization Methodologies

Extraction and Purification from Natural Sources

Gossypol (B191359) is a naturally occurring polyphenolic compound found in pigment glands throughout the cotton plant (Gossypium sp.). asianpubs.orgumich.edunih.gov Its extraction and subsequent conversion to the more stable gossypol acetic acid form is a critical process for obtaining the pure compound for research and potential applications. umich.edu

Solvent extraction is the most prevalent technique for isolating gossypol from cottonseed or its byproducts like cottonseed meal and soapstock. researchgate.netresearchgate.net The process typically begins with a defatting step, where a non-polar solvent such as petroleum ether or gasoline is used to remove the bulk of the cottonseed oil. ias.ac.inmdpi.compreprints.org

Following defatting, a more polar solvent is employed to extract the gossypol itself. A variety of solvents and solvent systems have been explored to optimize extraction efficiency. Diethyl ether was historically used, where it was percolated through the oil-free seed kernels to dissolve the gossypol. ias.ac.in Other solvents like acetone (B3395972), chloroform (B151607), and ethanol (B145695) have also proven effective. ias.ac.innih.govbibliotekanauki.pl Chloroform, for instance, was found to be a satisfactory solvent that could be used on fresh seed meal without the preliminary oil removal step. ias.ac.in

Modern methods often utilize mixed solvent systems to enhance extraction yields. thepharmajournal.comtandfonline.com For example, combinations such as acetone-hexane, acetone-water, and butanol-ethanol-water have been successfully employed. thepharmajournal.comtandfonline.com The efficiency of these systems can be further improved by acidification. The inclusion of acids like phosphoric acid, citric acid, or oxalic acid helps to hydrolyze gossypol that is covalently bound to proteins in the cottonseed meal, thereby releasing it for extraction. researchgate.nettandfonline.comindianchemicalsociety.com

Table 1: Solvent Systems for Gossypol Extraction

Solvent/SystemSource MaterialKey Findings/EfficiencyReference
Gasoline then Diethyl EtherRaw cottonseed kernelsA traditional method involving defatting followed by ether extraction. ias.ac.in
Petroleum Ether then Diethyl EtherGround cottonseedStandard laboratory procedure involving defatting and subsequent extraction. mdpi.compreprints.org
ChloroformFresh seed mealFound to be satisfactory, eliminating the need for a separate defatting step. ias.ac.in
Acidic Methyl Ethyl Ketone (MEK)Cottonseed soapstockUsed to hydrolyze and extract bound gossypol, with subsequent re-extraction of the aqueous phase. researchgate.net
Butanol-Ethanol-Water (80:15:5 v/v) with Oxalic AcidDefatted cottonseed mealAchieved a high extraction rate of 94.73% under optimized conditions. tandfonline.com
Acetone-Water (90:10 v/v)Cottonseed kernel powderUsed in an optimized two-stage process for effective extraction. researchgate.net
EthanolDefatted cottonseed mealConsidered a safer solvent; can remove about 61.55% of gossypol at 318K. scispace.com

Once the gossypol has been extracted into a solvent, the next step is to isolate it from the solution. This is commonly achieved by precipitating it as this compound, an equimolar crystalline complex formed between gossypol and acetic acid. researchgate.net This complex is more stable and easier to handle than free gossypol, which is prone to oxidation. umich.edu

The standard procedure involves concentrating the solvent extract (e.g., diethyl ether or MEK extract) and then adding glacial acetic acid, often dropwise, until the pH reaches approximately 3. researchgate.netias.ac.inmdpi.com The mixture is then sealed and left to stand in a dark, static environment for a period that can range from several hours to a week. ias.ac.inmdpi.compreprints.org During this time, bright yellow crystals of this compound precipitate out of the solution. mdpi.com The presence of moisture is known to inhibit this precipitation process, making anhydrous conditions preferable. ias.ac.in

An alternative, though more complex, method involves using aniline (B41778) to precipitate gossypol as a sparingly soluble anilino compound. ias.ac.in This compound can be separated and then treated with acid, such as concentrated sulfuric acid, to regenerate the gossypol, which is then purified by converting it into the acetic acid compound. ias.ac.in

The crude this compound obtained from precipitation requires further purification to remove impurities. A common and effective method is recrystallization. This involves dissolving the crude product in a suitable solvent, such as an ether-glacial acetic acid mixture, and allowing it to crystallize again. ias.ac.in A single recrystallization step can dramatically increase purity from around 87% to as high as 99%. researchgate.net The purification process also includes washing the crystalline precipitate with solvents like petroleum ether to remove residual oils and other soluble impurities. mdpi.compreprints.org

For achieving very high purity, advanced chromatographic techniques are employed. Silica (B1680970) gel-based methods are particularly useful and versatile. mdpi.com These include preparative Thin-Layer Chromatography (TLC) and column chromatography. mdpi.com High-Performance Liquid Chromatography (HPLC) is a powerful tool for both purifying and quantifying this compound. mdpi.comspkx.net.cncabidigitallibrary.org Typical HPLC methods use a reversed-phase column, such as a C18 column, with a mobile phase consisting of a solvent mixture like acetonitrile (B52724)/water or methanol (B129727)/water, often containing a small amount of phosphoric acid to improve peak shape and resolution. cabidigitallibrary.orgscispace.com

Furthermore, innovative techniques like ultrasound-assisted extraction and crystallization have been developed. The use of ultrasound can accelerate the dissolution and crystallization processes, leading to higher yields, improved purity, and a significant reduction in processing time. umich.edu

Table 2: Advanced Purification Techniques for this compound

TechniqueKey ParametersOutcomeReference
RecrystallizationDissolving crude product in ether-glacial acetic acid mixture.Purity can be increased from 87% to 99% in a single step. researchgate.netias.ac.in
Preparative TLCSilica gel G60 plate; ether:petroleum ether (1:1) solvent system.Provides an additional purification step to obtain a suitable quantity in a short time. mdpi.com
HPLCReversed-phase C18 column; mobile phase of acetonitrile/water with 0.1% phosphoric acid.Accurate quantification and high-purity separation of gossypol and its degradation products. cabidigitallibrary.org
Ultrasound-Assisted CrystallizationCrude product dissolved in acetone, acetic acid added, then treated in an ultrasound bath.Reduces crystallization time by 75% and increases the content of this compound. umich.edu

Precipitation Methods for this compound Formation

Chemical Synthesis of this compound from Gossypol

The conversion of free gossypol into this compound is a straightforward chemical reaction. ontosight.ai This process is not only a method of synthesis but is also frequently employed as the final purification step for gossypol obtained via other routes. ias.ac.in

The synthesis involves dissolving purified free gossypol in a suitable organic solvent, such as acetone or diethyl ether. ias.ac.inpeerianjournal.com Glacial acetic acid is then added to this solution. This induces the formation of the gossypol-acetic acid (1:1) clathrate, which is a stable, crystalline complex that precipitates from the solution. researchgate.net The resulting solid can then be collected by filtration, washed, and dried. This method provides a reliable way to produce the stable this compound compound from its less stable free form. umich.edupeerianjournal.com

Design and Synthesis of Gossypol Derivatives and Analogs

While this compound is a key compound, significant research has been dedicated to the design and synthesis of its derivatives and analogs. tandfonline.comresearchgate.net The primary motivation for these structural modifications is to reduce the inherent toxicity associated with gossypol and to enhance its specific biological activities. rsc.org

Chemical modifications of the gossypol molecule primarily target its two reactive aldehyde groups and multiple hydroxyl groups. researchgate.netacs.org These functional groups offer versatile handles for synthetic chemists to create a diverse library of new compounds.

One of the most common strategies is the modification of the aldehyde groups, which are widely believed to contribute to gossypol's toxicity.

Formation of Schiff Bases: The aldehyde groups readily undergo condensation reactions with primary amines to form imino derivatives known as Schiff bases. mdpi.com This strategy has been used to create a wide array of derivatives, including those with stable radical groups (e.g., by reaction with 4-amino-TEMPO) or those incorporating fluorine atoms to alter the molecule's properties. mdpi.comscirp.org

Oxidation or Removal of Aldehyde Groups: Another approach involves the complete removal or oxidation of the aldehyde groups. For example, the synthesis of apogossypolone (B605540) involves the removal of the two aldehyde groups, while gossypolic acid is created by oxidizing them. These modifications can lead to derivatives with altered and sometimes more potent biological profiles.

The hydroxyl groups on the naphthalene (B1677914) rings are also targets for derivatization.

Glycosylation: The synthesis of glycosidic analogs has been achieved through reactions at the hydroxyl positions, potentially improving the solubility and pharmacokinetic properties of the parent compound. acs.org

These synthetic strategies allow for the fine-tuning of the gossypol scaffold, leading to the development of novel compounds with tailored chemical and biological characteristics. tandfonline.comresearchgate.net

Table 3: Examples of Gossypol Derivatives and Modification Strategies

Derivative Name/ClassModification SiteStrategyPurposeReference
Gossypol Schiff BasesAldehyde groupsCondensation with primary amines.Reduce toxicity while retaining or enhancing therapeutic effects. researchgate.netmdpi.comscirp.org
ApogossypoloneAldehyde groupsComplete removal of the two aldehyde groups.Create a new, more potent small molecule inhibitor of certain proteins. nih.gov
Gossypolic AcidAldehyde groupsOxidation of aldehyde groups to carboxylic acids.To create analogues with potentially higher potency.
Gossypol Nitroxide HybridAldehyde groupsCondensation with 4-amino-TEMPO to form a Schiff base with a stable radical.To create the first paramagnetic derivative of gossypol for specialized studies. mdpi.com
Glycosidic Gossypol AnalogsHydroxyl groupsUltrasound-assisted glycosylation reaction.To synthesize novel derivatives with potentially altered solubility and activity. acs.org

Stereoselective Synthesis of Enantiomers and Their Derivatives

The atropisomeric nature of gossypol, arising from restricted rotation around the 2,2'-binaphthyl (B165483) bond, results in two non-superimposable enantiomers, (+)-gossypol and (-)-gossypol. The distinct biological activities of the individual enantiomers have necessitated the development of stereoselective methods to obtain them in high optical purity. Methodologies have focused on two primary strategies: the resolution of racemic gossypol and, more recently, direct asymmetric synthesis. From these enantiomerically pure gossypol molecules, a variety of chiral derivatives can be synthesized.

Resolution of Racemic Gossypol via Diastereomeric Derivatives

The most established method for obtaining gossypol enantiomers is the chemical resolution of the racemic mixture, which is abundantly available from cottonseed. scispace.com This strategy involves reacting racemic gossypol with a chiral resolving agent, typically a chiral amine or amino acid derivative, to form a mixture of diastereomeric Schiff bases. scispace.comacs.org Due to their different physical properties, these diastereomers can be separated by techniques such as fractional crystallization or chromatography. acs.org Subsequent hydrolysis of the separated diastereomers yields the individual, optically pure gossypol enantiomers. scispace.com

Several chiral resolving agents have been successfully employed. Early methods utilized chiral amines like (R)- or (S)-methylphenylethylamine. scispace.com More efficient resolutions have been achieved using chiral amino alcohols and amino acid esters. scispace.com For instance, L-phenylalaninol has been used to form diastereomeric adducts that are readily separable by high-performance liquid chromatography (HPLC) on an achiral reverse-phase column. scispace.com

A particularly effective method involves the use of D-tryptophan methyl ester. The reaction with racemic gossypol quantitatively yields two diastereomeric adducts. One adduct precipitates from the reaction mixture and can be isolated by filtration, while the other remains in the mother liquor and is recovered by evaporation. Acid hydrolysis of these separated adducts, using a specific ratio of acetic acid and ether, liberates the S-(+)-gossypol and R-(-)-gossypol enantiomers in high yields and high enantiomeric excess. oaji.net

Table 1: Selected Methods for the Resolution of Racemic Gossypol

Chiral Resolving AgentSeparation TechniqueKey Findings & ConditionsReference
L-PhenylalaninolReverse-Phase HPLCForms diastereomeric adducts quantitatively. Baseline resolution is achieved on an achiral C18 column. Hydrolysis with 2N HCl yields the individual enantiomers. scispace.com
L-Phenylalanine methyl esterFlash ChromatographyReacts with racemic gossypol to form diastereomeric Schiff's bases, which are then separated. Hydrolysis with H₂SO₄ in a diethyl ether/acetic acid mixture yields the resolved gossypol atropisomers. nih.gov
D-Tryptophan methyl esterFiltration / EvaporationDiastereomeric adducts are formed quantitatively. One adduct is isolated by filtration and the other by evaporation of the mother liquor. Acid hydrolysis (acetic acid:ether 4:1) affords enantiomers in high yield and >98% enantiomeric excess. oaji.net

Asymmetric Synthesis of the Gossypol Skeleton

While resolution is effective, direct asymmetric synthesis provides a more elegant and potentially more efficient route to enantiomerically pure gossypol. A significant breakthrough in this area has been the development of an enantioselective Suzuki-Miyaura cross-coupling reaction to construct the axially chiral tetra-ortho-substituted biaryl core of gossypol. nih.govsci-hub.st

This approach utilizes a palladium catalyst in conjunction with a specially designed P-chiral monophosphorus ligand, known as BaryPhos. nih.govmdpi.com The rational design of BaryPhos is crucial for stereoinduction, enabling efficient discrimination between the two ortho substituents on the coupling partners. nih.govsci-hub.st The protocol has proven to be robust and practical, allowing for a concise synthesis of the therapeutically valuable gossypol molecule with excellent enantioselectivity. nih.govmdpi.com This method represents one of the most versatile and straightforward approaches for the direct formation of the C(sp²)-C(sp²) axis in such complex biaryls. sci-hub.stsci-hub.st

Table 2: Enantioselective Suzuki-Miyaura Cross-Coupling for Gossypol Synthesis

Reaction TypeCatalyst SystemKey FeatureOutcomeReference
Suzuki-Miyaura Cross-CouplingPalladium catalyst with P-chiral monophosphorus ligand (BaryPhos)Noncovalent interactions between the ligand and the two coupling partners enable highly efficient stereoinduction during the formation of the biaryl axis.Provides access to challenging chiral tetra-ortho-substituted biaryls in excellent yields and enantioselectivities. Successfully applied to the concise asymmetric synthesis of gossypol. nih.govsci-hub.stmdpi.com

Synthesis of Enantiomerically Pure Derivatives

Once the individual (+)- and (-)-gossypol enantiomers are isolated, they serve as chiral building blocks for the synthesis of various derivatives, most commonly Schiff bases. acs.orgnih.gov These derivatives are often synthesized to enhance specific biological profiles or improve physicochemical properties. nih.govresearchgate.net The synthesis is typically straightforward, involving the condensation of the aldehyde groups of an enantiomerically pure gossypol with a selected amine. rsc.org

A one-pot process termed "Simultaneous Extraction and Chemical Modification" (SECheM) has been developed to access enantiomerically pure Schiff base derivatives directly from ground plant material. acs.orgnih.gov In this method, a chiral amine is used during the extraction process, which traps the freshly extracted racemic gossypol to form diastereomeric Schiff bases. acs.org These diastereomers are then separated by chromatography to provide the enantiomerically pure derivatives in a highly efficient two-step procedure. acs.orgresearchgate.net This innovative methodology avoids the laborious isolation and purification of the unstable gossypol intermediate. acs.org

Table 3: Examples of Enantiopure Gossypol Schiff Base Derivatives

Gossypol EnantiomerReactant AmineSynthesis MethodSignificanceReference
(+)- and (-)-GossypolVarious chiral amines (e.g., (R)-(-)-2-phenylglycinol)SECheM process: Soxhlet extraction of ground Cienfuegosia digitata roots in the presence of the chiral amine, followed by chromatographic separation of diastereomers.Provides direct access to enantiomerically pure Schiff base atropisomers with good overall yield and high enantiomeric purities. acs.orgresearchgate.net
(+)- and (-)-GossypolVarious amino-containing compoundsRefluxing the pure gossypol enantiomer with the desired amine in ethanol, often in the presence of a base like NaOH.Allows for the synthesis of a wide array of chiral derivatives for biological evaluation. The chirality of the gossypol backbone is a key factor influencing activity. rsc.org

Pharmacological Characterization in Pre Clinical Research

Pharmacokinetic Studies in Animal Models

The journey of Gossypol (B191359) Acetic Acid through the body has been mapped in various animal models, revealing a complex profile of absorption, distribution, metabolism, and excretion, with significant differences observed between its stereoisomers.

Absorption, Distribution, Metabolism, and Excretion Profiles

The absorption, distribution, metabolism, and excretion (ADME) of gossypol is complex and species-dependent. scholarsresearchlibrary.com In rats, gossypol demonstrates a slow rate of absorption from the gastrointestinal tract, with one study noting a half-life in the gut of 9.6 hours. scholarsresearchlibrary.com Animal studies also indicate that gossypol feeding can reduce the intestinal uptake of several nutrients, including glucose, alanine, and leucine, suggesting an interaction with intestinal transport proteins. mdpi.com

Following absorption, gossypol is widely distributed throughout the body. scholarsresearchlibrary.com After oral administration of radiolabeled gossypol in rats, peak radioactivity was observed in various organs between 4 and 9 days post-administration, indicating a long retention time. scholarsresearchlibrary.com The compound has been found in most major visceral organs and the brain. scholarsresearchlibrary.com The absorbed compound tends to accumulate in the liver and kidneys. nih.gov

Metabolism of gossypol in rats occurs exclusively through glucuronidation. mdpi.comresearchgate.net Biliary excretion is the primary route of elimination for both the unchanged parent compound and its glucuronide metabolites. nih.govresearchgate.net Studies in rats showed that 5.0–20% of the compound is cleared via biliary excretion in its unchanged form, while a significant amount is excreted as glucuronides. researchgate.net Fecal excretion is the main route of elimination, with studies in rats showing that over 70% of an oral dose is excreted in the feces within five days, while urinary excretion is minimal. nih.gov

Compound Degradation Characteristics in Biological Matrices

The stability and degradation of gossypol are influenced by its environment. The (-)-enantiomer of gossypol is reported to be degraded more slowly than the (+)-enantiomer, which contributes to its higher biological activity. mdpi.comnih.gov

While in vivo degradation pathways are primarily metabolic, the chemical structure of gossypol is susceptible to enzymatic action in other biological systems. For instance, the enzyme laccase, found in some fungi and bacteria, can effectively degrade gossypol. reading.ac.ukmdpi.com Studies have shown that bacterial laccases can achieve complete degradation of free gossypol, often by targeting the compound's aldehyde groups for oxidation. mdpi.comresearchgate.net This process has been shown to eliminate its hepatotoxicity in vitro. mdpi.comresearchgate.net Fermentation of cottonseed meal by various microorganisms, such as Lactobacillus agilis and Candida tropicalis, also leads to significant degradation of gossypol. mdpi.com

Enantiomer-Specific Pharmacokinetic Differences

Gossypol exists as two atropisomers, the (+)- and (-)-enantiomers, which exhibit markedly different pharmacokinetic profiles. mdpi.comnih.gov These differences are a critical aspect of its pharmacology, as the (-)-enantiomer is the more biologically active form. mdpi.comnih.gov

A key difference lies in their interaction with plasma proteins. bioscientifica.com In vitro and in vivo studies in rats have shown that there is differential binding to plasma proteins, which plays a significant role in their disposition. bioscientifica.com This leads to a more rapid disappearance of the (-)-enantiomer from the blood plasma compared to the (+)-isomer. bioscientifica.com

The elimination half-life of the enantiomers also differs significantly between species. In humans who received the compounds orally, the elimination half-life of (+)-gossypol was 29 times longer than that of (-)-gossypol. nih.gov A similar, though less pronounced, difference was seen in dogs, where the elimination half-life and volume of distribution of (+)-gossypol were five and six times greater than those of (-)-gossypol, respectively. nih.gov Consequently, the peak plasma concentration and the area under the curve (AUC) of the (+)-gossypol isomer are significantly greater than those of the (-)-isomer after oral administration in men. nih.gov The higher rates of mass transfer for the (-)-enantiomer suggest it is eliminated from the central compartment more readily. nih.govbioscientifica.com

Pharmacodynamic Interactions at Molecular and Cellular Levels

At the molecular level, gossypol acetic acid interacts with several cellular components, leading to the inhibition of key enzymes and the modulation of critical protein-protein interactions.

Direct Binding to Cellular Components

A primary mechanism of gossypol's action is its direct binding to anti-apoptotic proteins of the Bcl-2 family. nih.gov The biologically active (R)-(-)-gossypol enantiomer (also known as AT-101) functions as a BH3 mimetic, binding to the BH3-binding groove of these proteins. medchemexpress.comselleck.co.jp This binding disrupts their function, which is to prevent programmed cell death. tandfonline.com Competitive binding assays have determined the binding affinities (Ki) of (R)-(-)-gossypol acetic acid for several Bcl-2 family members. It binds to Mcl-1, Bcl-2, and Bcl-xL with Ki values of approximately 0.17-0.18 µM, 0.26-0.32 µM, and 0.48 µM, respectively. medchemexpress.comselleck.co.jptandfonline.com

Beyond the Bcl-2 family, gossypol has been shown to interact with other cellular targets. Research indicates it binds to the RNA-binding protein Musashi-1 (MSI1) with an affinity similar to that for Bcl-xL (Ki = 476 ± 273 nM). nih.gov Furthermore, studies have demonstrated that gossypol can interact directly with lipid bilayer membranes, inducing changes in their electrochemical properties. nih.gov

Enzyme Inhibition Profiles

This compound is a potent inhibitor of various enzymes, particularly dehydrogenases involved in energy metabolism. nih.gov It has been identified as a powerful inhibitor of several NAD-linked enzymes. nih.govnih.gov

Studies on human spermatozoal enzymes found gossypol to be a noncompetitive inhibitor of lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH). nih.gov It also inhibits glyceraldehyde-3-phosphate dehydrogenase (GA3PDH) and isocitrate dehydrogenase (ICDH). nih.gov For some enzymes, like human LDH and MDH, the inhibition is competitive with respect to the coenzyme (NADH) and non-competitive regarding the substrate. nih.gov

More recently, gossypol has been classified as a pan-histone deacetylase (HDAC) inhibitor, affecting enzymes in Class I, II, and IV. nih.govnih.gov A screening assay demonstrated that gossypol could inhibit individual HDAC isoenzymes by 56.0% to 82.7%. nih.gov This inhibition leads to the hyperacetylation of proteins like histone H3. nih.gov

Receptor and Ion Channel Modulation

This compound has been shown to interact with various receptors and ion channels, influencing cellular processes. One of the key interactions is with the glucose transporter 1 (GLUT1). physiology.org Research indicates that gossypol acts as a potent inhibitor of GLUT1, a protein abundant in human erythrocytes and various cancer cells. physiology.org It competitively inhibits the transport of methylglucose and deoxyglucose in a dose-dependent manner. physiology.org Studies using human erythrocytes and cell lines overexpressing GLUT1 have demonstrated that approximately 30 μM of gossypol can inhibit 50% of glucose uptake. physiology.org This inhibition is achieved through direct interaction with the sugar transport protein. physiology.org Further analysis has revealed that gossypol displaces the binding of cytochalasin B, a known GLUT1 inhibitor, in a mixed noncompetitive manner, suggesting a distinct but interfering binding site on the transporter. physiology.org

In addition to its effects on glucose transporters, gossypol has been found to modulate the activity of CaV3 voltage-gated calcium channels. researchgate.net These channels are implicated in the regulation of cell growth and apoptosis in certain cancers. researchgate.net Pre-clinical studies have shown that gossypol blocks CaV3 channel isoforms in a concentration- and use-dependent manner, interacting with the closed, activated, and inactivated states of the channels. researchgate.net This blockade of calcium influx can disrupt intracellular calcium signaling, a critical component of various cellular functions.

Furthermore, gossypol has been reported to up-regulate the expression of somatostatin (B550006) receptors 2 and 5 in DU-145 prostate cancer cells. preprints.org The modulation of these G protein-coupled receptors can influence downstream signaling pathways involved in cell proliferation and hormone secretion.

Table 1: this compound Interaction with Receptors and Ion Channels

Target Effect Cell/System Studied Key Findings
Glucose Transporter 1 (GLUT1) Inhibition of glucose transport Human erythrocytes, HL-60 cells, CHO cells overexpressing GLUT1 Potent, dose-dependent inhibition of methylglucose and deoxyglucose uptake. Competes with cytochalasin B binding. physiology.org
CaV3 Voltage-Gated Calcium Channels Blockade of channel activity Colorectal cancer cell lines (HCT116, SW480, SW620) Concentration- and use-dependent blockade, interacting with multiple channel conformations. researchgate.net
Somatostatin Receptors 2 and 5 Upregulation of expression DU-145 prostate cancer cells Increased receptor expression, potentially altering cellular response to somatostatin. preprints.org

Intracellular Signaling Pathway Modulation

This compound exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways, many of which are central to cell survival, proliferation, and apoptosis.

A primary mechanism of gossypol's action is its role as a BH3 mimetic, targeting the Bcl-2 family of proteins. aacrjournals.orgtandfonline.comtandfonline.com It binds to the BH3 binding pocket of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby disrupting their ability to sequester pro-apoptotic proteins such as Bak and Bax. aacrjournals.orgmdpi.com This disruption leads to the activation of the mitochondrial or intrinsic apoptotic pathway. aacrjournals.orgtandfonline.com The interaction is non-selective, as gossypol can bind to various Bcl-2 family members. aacrjournals.org In cells with high levels of Bcl-2, gossypol can also induce autophagy by blocking the interaction between Bcl-2 and Beclin 1 at the endoplasmic reticulum. tandfonline.com

Gossypol also significantly impacts the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govcapes.gov.br It has been shown to suppress NF-κB activity and the expression of NF-κB-regulated genes in various cancer cell lines. tandfonline.comcapes.gov.brnih.gov This inhibition can down-regulate the expression of anti-apoptotic proteins like IAP-1, IAP-2, and X-linked IAP, further promoting apoptosis. tandfonline.com In mouse T lymphocytes, gossypol has been observed to down-regulate the activation of NF-κB, as well as the NFAT and AP-1 signal transduction pathways. nih.govresearchgate.net

The compound also modulates several protein kinase-mediated signaling cascades. It has been shown to inhibit protein kinase C (PKC) activity. tandfonline.comiiarjournals.orgwikipedia.org Furthermore, gossypol can suppress the phosphorylation of key kinases involved in angiogenesis, such as Src, FAK, AKT, and ERK, which are downstream of VEGFR2 activation. nih.gov In the context of leukemia stem cells, this compound has been found to inhibit the IL-6/JAK1/STAT3 signaling pathway. wjgnet.com Other studies have pointed to its ability to modulate the PI3K/Akt pathway researchgate.netnih.govresearchgate.net and the TGF-β/Akt signaling pathway. nih.gov

Table 2: Modulation of Intracellular Signaling Pathways by this compound

Signaling Pathway Effect Cell/System Studied Key Findings
Bcl-2 Family (Intrinsic Apoptosis) Inhibition of anti-apoptotic Bcl-2 and Bcl-xL; BH3 mimetic Various cancer cell lines Binds to BH3 pocket, releasing pro-apoptotic proteins Bak and Bax, inducing apoptosis. aacrjournals.orgtandfonline.commdpi.com
NF-κB Signaling Suppression of activity and gene expression Human leukemia U937 cells, mouse T lymphocytes Down-regulates NF-κB activation and expression of related anti-apoptotic genes. tandfonline.comnih.govcapes.gov.br
Protein Kinase C (PKC) Inhibition of activity Spermatocytes Correlates with induction of apoptotic DNA fragmentation. tandfonline.comiiarjournals.org
VEGFR2 Signaling Suppression of downstream kinase phosphorylation Human umbilical vein endothelial cells (HUVECs) Inhibits VEGF-induced phosphorylation of Src, FAK, AKT, and ERK. nih.gov
IL-6/JAK1/STAT3 Signaling Inhibition Leukemia stem cells Decreases stemness and enhances chemosensitivity. wjgnet.com
PI3K/Akt Signaling Inhibition Gastric cancer cells Identified as a key pathway in network pharmacology analysis and experimental validation. researchgate.netnih.govresearchgate.net
TGF-β/Akt Signaling Modulation Prostate cancer cells Contributes to antiproliferative effects. nih.govmdpi.com
NFAT and AP-1 Signaling Down-regulation of activation Mouse T lymphocytes Contributes to immunosuppressive effects. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action

Induction of Programmed Cell Death

Gossypol (B191359) acetic acid is a potent inducer of apoptosis, a form of programmed cell death, through several interconnected mechanisms. mdpi.com

A primary mechanism by which gossypol acetic acid induces apoptosis is through the direct inhibition of anti-apoptotic proteins belonging to the B-cell lymphoma 2 (Bcl-2) family. These proteins, including Bcl-2, Bcl-xL, and Mcl-1, are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. aacrjournals.orgmdpi.com this compound functions as a BH3 mimetic, binding to the BH3 groove of these anti-apoptotic proteins. medchemexpress.comdovepress.com This action displaces pro-apoptotic proteins, such as Bax and Bak, which can then trigger the apoptotic cascade. The R-(-) enantiomer of gossypol, in particular, has been shown to bind to Bcl-2, Bcl-xL, and Mcl-1 with high affinity. medchemexpress.comselleckchem.commedchemexpress.com

Interactive Data Table: Binding Affinity of (R)-(-)-Gossypol Acetic Acid to Bcl-2 Family Proteins

Protein Binding Affinity (Ki)
Mcl-1 0.18 µM - 170±10 nM
Bcl-2 0.32 µM - 260±30 nM

Note: Lower Ki values indicate stronger binding affinity. Data sourced from multiple studies. medchemexpress.comdovepress.comselleckchem.commedchemexpress.comambeed.cn

The induction of apoptosis by this compound is mediated by the activation of caspases, a family of cysteine proteases that execute programmed cell death. nih.gov Treatment with this compound leads to the activation of initiator caspases, such as caspase-9, and effector caspases, including caspase-3 and caspase-7. nih.govselleckchem.comnih.gov The activation of caspase-9 is indicative of the involvement of the mitochondrial apoptotic pathway. nih.govoncotarget.com Once activated, effector caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. selleckchem.commdpi.com Studies have demonstrated that caspase inhibitors can significantly reduce this compound-induced apoptosis, confirming the caspase-dependent nature of this process. nih.govnih.gov

This compound directly targets the mitochondria, leading to the perturbation of the intrinsic pathway of apoptosis. nih.govaacrjournals.org This involves the disruption of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov The loss of mitochondrial membrane integrity results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c. mdpi.comaacrjournals.org Cytosolic cytochrome c then participates in the formation of the apoptosome, which in turn activates caspase-9 and initiates the caspase cascade. mdpi.com Research has shown that gossypol can induce cytochrome c release even in cells that overexpress anti-apoptotic proteins like Bcl-2, indicating a direct action on the mitochondria. aacrjournals.org

This compound has been shown to induce DNA damage and fragmentation, a key feature of apoptosis. mdpi.cominternationalscholarsjournals.com This can be observed through methods like the comet assay, which reveals DNA strand breaks. internationalscholarsjournals.com The compound can induce the phosphorylation of H2AX (to form γH2AX), a marker of DNA double-strand breaks. nih.govnih.govscispace.com This phosphorylation is mediated by kinases from the phosphatidylinositol 3-kinase (PI3K) family, such as ATM, ATR, and DNA-PK. nih.govnih.gov Furthermore, gossypol treatment leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme, by activated caspases. mdpi.comselleckchem.commdpi.com The cleavage of PARP and the activation of caspase-activated deoxyribonuclease (CAD) contribute to the internucleosomal DNA fragmentation observed during apoptosis. mdpi.comresearchgate.net

Mitochondrial Pathway Perturbation

Cell Cycle Regulation and Arrest

In addition to inducing apoptosis, this compound can modulate the cell cycle, leading to cell cycle arrest. allgenbio.com Studies have demonstrated that gossypol can induce arrest in the G0/G1 phase of the cell cycle. nih.govallgenbio.comnih.gov This prevents cells from entering the S phase, thereby inhibiting DNA replication and proliferation. allgenbio.com The mechanism of cell cycle arrest involves the modulation of key regulatory proteins. For instance, gossypol has been shown to decrease the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4). mdpi.com This arrest in the G0/G1 phase has been observed in various cell lines, including gastric cancer and prostate cancer cells. mdpi.comnih.gov

Interactive Data Table: Effect of this compound on Cell Cycle Distribution in Gastric Cancer Cells

Cell Line Treatment % of Cells in G1 Phase % of Cells in S Phase % of Cells in G2/M Phase
SGC-7901 Control 42.6% Not specified Not specified
SGC-7901 10 µM GAA 51.3% Not specified Not specified
MGC-803 Control Not specified Not specified Not specified

Note: Data from a study on gastric cancer cells. nih.gov

Modulation of Redox Homeostasis and Oxidative Stress

This compound exhibits a dual role in modulating the cellular redox environment. It can act as both a pro-oxidant and an antioxidant depending on the cellular context. In many cancer cells, this compound induces oxidative stress by increasing the production of reactive oxygen species (ROS). nih.govnih.gov This elevation in ROS can lead to cellular damage and contribute to the induction of apoptosis. nih.gov The increase in ROS is often associated with mitochondrial dysfunction. nih.govnih.gov

Conversely, in certain contexts, this compound has demonstrated antioxidant properties. nih.govtandfonline.comiomcworld.com It has been shown to increase the activity of antioxidant enzymes like glutathione (B108866) peroxidase. In retinal pigment epithelial cells, for example, this compound was found to prevent oxidative stress-induced necrosis by inducing an antioxidative response and inhibiting the accumulation of excessive ROS. nih.govtandfonline.comiomcworld.com This protective effect is mediated through the regulation of the FoxO3/Sestrin2 pathway. nih.govtandfonline.com This complex and context-dependent modulation of redox homeostasis is a critical aspect of the biological activity of this compound. mdpi.comingentaconnect.com

Reactive Oxygen Species Generation

This compound is known to induce the production of reactive oxygen species (ROS) in various cell types. tandfonline.comnih.govwjgnet.com This generation of ROS can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive products. Oxidative injury resulting from the generation of ROS is considered a potential mechanism for some of the biological effects of gossypol. tandfonline.comnih.gov

The pro-oxidant activity of this compound has been observed in various experimental models. For example, it has been shown to stimulate the generation of hydroxyl radicals and cause DNA damage. researchgate.net This ability to induce oxidative stress is a critical aspect of its mechanism of action, contributing to its effects on cell viability and function.

Antioxidant Enzyme System Modulation

This compound has been found to modulate the activity of various antioxidant enzymes. In rat testes, treatment with this compound resulted in decreased activities of catalase and glutathione peroxidase, two key enzymes involved in protecting against oxidative damage caused by hydrogen peroxide. tandfonline.comnih.gov Additionally, the levels of other antioxidants such as glucose-6-phosphate dehydrogenase, superoxide (B77818) dismutase, glutathione reductase, α-tocopherol, and ascorbate (B8700270) were also reduced in gossypol-treated animals. tandfonline.comnih.gov

This compromised antioxidant defense system, coupled with the increased generation of reactive oxygen species, can lead to a state of oxidative injury. tandfonline.comnih.gov However, the effect of this compound on antioxidant enzymes can be complex and may vary depending on the cell type and experimental conditions. For example, in a study on human cervix cancer cells, gossypol was investigated for its potential to inhibit antioxidant enzymes like catalase, glutathione reductase, and glutathione-S-transferase. uhod.org

In contrast, some studies have reported that this compound can induce an antioxidative response. For instance, it has been shown to prevent oxidative stress-induced retinal pigment epithelial necrosis by regulating the FoxO3/Sestrin2 pathway, which is involved in the cellular antioxidant response. nih.gov This suggests that the interaction of this compound with the antioxidant enzyme system is multifaceted and may involve both inhibitory and inductive effects.

Other Mechanistic Pathways

Autophagy Modulation

This compound has been identified as a modulator of autophagy, a cellular process involving the degradation of cellular components through the lysosomal machinery. researchgate.net It has been shown to induce autophagy in various cancer cell lines. mdpi.com This induction of autophagy can occur through different mechanisms.

One proposed mechanism involves the disruption of the interaction between Bcl-2 and Beclin-1, a key protein in the initiation of autophagy. researchgate.net By binding to Bcl-2, gossypol can release Beclin-1, allowing it to initiate the formation of autophagosomes. researchgate.net However, it has also been suggested that gossypol can induce autophagy through a Beclin-1-independent mechanism. researchgate.net

In the context of Huntington's disease, gossypol acetate (B1210297) has been identified as a novel modulator of VCP (valosin-containing protein), a protein involved in proteostasis. nih.gov It promotes the autophagic degradation of mutant huntingtin by facilitating the formation of a VCP/p97-LC3-mHTT complex. nih.gov The modulation of autophagy by this compound can have different outcomes depending on the cellular context, leading to either cell survival or cell death. researchgate.net

Angiogenesis Inhibition Mechanisms

This compound has been shown to possess anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels. nih.gov This is a crucial mechanism in its potential anticancer effects, as tumors require a blood supply to grow and metastasize.

One of the primary ways this compound inhibits angiogenesis is by downregulating the expression of vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis. nih.govjournalofoncology.org By suppressing VEGF, this compound can effectively reduce the formation of new blood vessels, thereby limiting tumor growth. nih.gov

Studies have shown that AT-101 (R-(-)-gossypol acetic acid) can decrease VEGF levels in glioblastoma cell lines. journalofoncology.org Furthermore, a derivative of gossypol, apogossypolone (B605540) (ApoG2), has been shown to inhibit angiogenesis by inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs), inducing their apoptosis, and reducing their migration and tube formation. mdpi.comwaocp.org

Interference with Cellular Ion Transport

This compound has been found to interfere with the transport of ions across cellular membranes, particularly calcium ions (Ca2+). nih.gov In studies on ram and bull spermatozoa, this compound was shown to inhibit the activity of Mg-ATPase and Ca-Mg-ATPase, as well as calcium uptake by plasma membranes. nih.gov

At a concentration of 10 microM, gossypol almost completely inhibited these processes, and at 40 microM, it even caused a release of accumulated calcium from the membrane vesicles. nih.gov This suggests that this compound can disrupt the normal functioning of ion pumps and channels in the cell membrane.

Furthermore, research on rat liver mitochondria has indicated that gossypol can release mitochondrial calcium, an effect that is associated with changes in membrane fluidity. doi.org The ability of gossypol to modify the mitochondrial concentration of Ca2+ is another aspect of its interference with cellular ion transport. doi.org Studies on the isolated intestine of the eel have also suggested that gossypol alters ion transport by acting on both transcellular and paracellular pathways. researchgate.net

Gene and Protein Expression Modulation

This compound can significantly modulate the expression of a wide range of genes and proteins, which underlies many of its biological activities. mdpi.comspandidos-publications.com

In human pancreatic cancer cells, gossypol treatment was found to alter the expression of 595 genes, with 254 being upregulated and 341 downregulated. jmb.or.kr Notably, it upregulated the expression of DNA damage-inducible transcript 3 (DDIT3), also known as CHOP, which is involved in endoplasmic reticulum stress-induced apoptosis. jmb.or.kr

In triple-negative breast cancer cells, gossypol was found to upregulate the expression of several pro-apoptotic genes, including GADD45A and BNIP3, while repressing the expression of the apoptosis-suppressor gene BIRC5. spandidos-publications.com A significant increase in TNF gene expression was also observed in one of the cell lines. spandidos-publications.com

Furthermore, in mouse macrophages, gossypol treatment led to a dramatic increase in the mRNA levels of proinflammatory cytokines such as TNF and COX2. mdpi.com It also affects the expression of proteins involved in cell cycle regulation and signaling pathways. mdpi.com For example, a derivative of gossypol, ApoG2, has been shown to inhibit c-Myc expression. mdpi.com The ability of this compound to modulate gene and protein expression is a key element of its multifaceted mechanism of action.

Inhibition of Nucleic Acid Synthesis

This compound has been identified as a significant inhibitor of nucleic acid synthesis, a key factor in its biological activities. Its effects are multifaceted, targeting several critical enzymes and processes involved in both DNA and RNA replication and transcription.

Inhibition of DNA Synthesis

This compound demonstrates a notable capacity to disrupt DNA synthesis. This is achieved through the inhibition of key enzymes essential for DNA replication and repair. Research has shown that gossypol is a specific inhibitor of DNA synthesis in cultured cells, particularly at low concentrations. nih.goviiarjournals.org This inhibitory action is not due to direct interaction with the DNA molecule itself, but rather through its effects on the enzymatic machinery of replication. nih.gov

One of the primary targets of gossypol is DNA polymerase α , a major enzyme responsible for DNA replication in eukaryotic cells. nih.gov Studies have revealed that gossypol inhibits the activity of DNA polymerase α in a manner that is dependent on both time and dose. nih.gov Kinetic analyses have further elucidated this mechanism, showing that gossypol acts as a noncompetitive inhibitor of DNA polymerase α with respect to all four deoxyribonucleotide triphosphates (dNTPs) and the activated DNA template. nih.gov This inhibition does not seem to involve metal chelation or the reduction of sulfhydryl groups on the enzyme. nih.gov

In addition to DNA polymerase α, gossypol also inhibits DNA polymerase β in a dose-dependent manner. nih.gov However, it has been observed to have no effect on DNA polymerase γ. nih.gov The inhibition of these polymerases contributes to the S-phase block in the cell cycle caused by gossypol. nih.gov

The inhibitory effect of gossypol on DNA synthesis has been quantified in various cancer cell lines. For instance, in PC3 human prostate cancer cells, (±)-gossypol was found to decrease DNA synthesis in a dose-dependent manner. iiarjournals.org

Inhibition of DNA Synthesis in PC3 Cells by (±)-Gossypol
Concentration of (±)-Gossypol (µM)Reduction in DNA Synthesis (%)
0.525.6
1.036.1
2.051.4

Inhibition of RNA Synthesis

This compound also exhibits inhibitory effects on RNA synthesis, particularly demonstrated through its action against viral RNA-dependent RNA polymerases (RdRps). connectedpapers.comresearchgate.netnih.gov This has been a key area of investigation for its antiviral properties.

Research has identified gossypol as a broad-spectrum inhibitor of coronaviruses by targeting their RdRp enzymes. connectedpapers.comresearchgate.netnih.gov Cryo-electron microscopy has revealed that two gossypol molecules can occupy the active site of the SARS-CoV-2 RdRp, effectively blocking the formation of the essential RdRp-RNA complex. researchgate.net This inhibitory action has been observed against various coronaviruses, including alphacoronaviruses and betacoronaviruses. researchgate.net

The inhibitory concentration (IC50) of gossypol in suppressing the activity of an ARE-driven luciferase reporter, which reflects a component of gene expression regulation, was found to be approximately 1.56 μM. nih.gov

While much of the research has focused on viral RNA polymerases, gossypol's impact on cellular RNA synthesis is also an area of interest. For example, it has been shown to decrease the mRNA levels of human telomerase reverse transcriptase (hTERT). tandfonline.com

Inhibition of Nucleic Acid Synthesis Enzymes by Gossypol
EnzymeType of InhibitionKey FindingsReferences
DNA Polymerase αNoncompetitiveInhibits with respect to all four dNTPs and the DNA template. nih.gov
DNA Polymerase βDose-dependentInhibited by gossypol. nih.gov
DNA Polymerase γNoneNot affected by gossypol. nih.gov
Topoisomerase IIClass II InhibitorInterferes with catalytic function without causing DNA strand breaks. core.ac.ukresearchgate.net
RNA-Dependent RNA Polymerase (Coronavirus)InhibitorBlocks the enzyme's active site. researchgate.netresearchgate.net

Pre Clinical Biological Activities and Potential Research Applications

Anticancer Activity in In Vitro and In Vivo Models

Gossypol (B191359) acetic acid and its derivatives have demonstrated significant antineoplastic properties in a wide array of pre-clinical cancer models. mdpi.com The research highlights its broad-spectrum efficacy, diverse mechanisms of action, and its potential to work in concert with established anticancer treatments.

In vitro and in vivo studies have established that gossypol acetic acid exhibits cytotoxic and antiproliferative effects against a diverse range of human cancers. researchgate.net Its activity has been documented in cancers of the genital system, such as prostate and cervical cancer, as well as in malignancies affecting other systems, including pancreatic, colon, breast, lung, and head and neck cancers. nih.gov Research has confirmed its effectiveness against various cancer cell lines, including those from adrenal, breast, colon, cervical, and central nervous system (CNS) tumors. nih.gov In animal models, gossypol administered orally was found to significantly reduce tumor weight in nude mouse xenografts of primitive neuroectodermal tumors. nih.gov

Table 1: Spectrum of Cancers Investigated in Pre-clinical Studies with this compound

Cancer Type Investigated Models (Cell Lines / In Vivo)
Breast Cancer MCF-7, MDA-MB-231, MDA-MB-468, ZR-75-1, T47D nih.gov
Pancreatic Cancer BxPC-3, MIA PaCa-2 nih.gov
Colon Cancer COLO 225, HT-29, LoVo, HCT116, RKO researchgate.netnih.gov
Cervical Cancer HeLa, SiHa nih.govnih.gov
Lung Cancer H1975, H1299, H358 (Non-Small Cell) nih.gov
Prostate Cancer DU-145, PC-3, VCaP (Xenograft) mdpi.comresearchgate.net
Head and Neck Cancer Nasopharyngeal Carcinoma (Xenograft), ACC-M (Adenoid Cystic Carcinoma)
CNS Tumors HS 683, U373, U87, U138 (Human Glioma); C6 (Rat Glioma); BRW (Primitive Neuroectodermal Tumor) nih.gov
Adrenal Carcinoma SW-13 nih.gov
Melanoma SK-MEL-3 nih.gov

| Multiple Myeloma | Various cell lines nih.gov |

The anticancer activity of this compound is attributed to its ability to modulate multiple cellular pathways and processes critical for cancer cell survival and proliferation. researchgate.netnih.gov A primary mechanism is the induction of apoptosis, or programmed cell death. nih.gov Gossypol functions as a BH3 mimetic agent, binding to and inhibiting anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL. nih.govaacrjournals.orgmedchemexpress.com This inhibition disrupts the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c and subsequent activation of the caspase-dependent apoptotic pathway. nih.govaacrjournals.org

Beyond direct apoptosis induction, gossypol's mechanisms include:

Autophagy Induction : In some malignant cell lines, particularly those resistant to apoptosis with high levels of Bcl-2, gossypol can trigger Bcl-2-dependent autophagy. mdpi.comnih.gov

Cell Cycle Arrest : The compound has been shown to arrest cancer cells in the G0/G1 phase of the cell cycle, thereby inhibiting their proliferation. tandfonline.comresearchgate.net

Inhibition of Signaling Pathways : It can interfere with crucial cell signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell survival. researchgate.net

Induction of Oxidative Stress : Gossypol treatment can lead to the production of reactive oxygen species (ROS) in tumor cells, causing DNA damage and activating apoptotic pathways. nih.gov

Epigenetic Modulation : Research indicates that this compound can decrease the expression of DNA methyltransferase 1 (DNMT1), suggesting it may act as a demethylating agent to reactivate tumor suppressor genes. It has also been identified as a pan-histone deacetylase (HDAC) inhibitor, affecting class I, II, and IV HDACs, which are key regulators of gene expression. mdpi.com

Inhibition of Angiogenesis : The compound can suppress vascular endothelial growth factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels required for tumor growth. nih.gov

Table 2: Summary of Anticancer Mechanisms of this compound

Mechanism of Action Description Associated Cancer Models
Inhibition of Bcl-2 Family Proteins Acts as a BH3 mimetic, binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govaacrjournals.org Leukemia, Prostate Cancer, various other cancers with high Bcl-2/Bcl-xL expression. mdpi.comaacrjournals.org
Induction of Apoptosis Triggers mitochondrial-mediated apoptosis through cytochrome c release and caspase activation. researchgate.netnih.gov Colon Cancer, Head and Neck Carcinoma, Multiple Myeloma. nih.gov
Induction of Autophagy Promotes Bcl-2 dependent autophagy, especially in apoptosis-resistant cells. mdpi.comnih.gov Head and Neck Carcinoma, apoptosis-resistant cancer cells. mdpi.comresearchgate.net
Cell Cycle Arrest Halts cell proliferation at the G0/G1 checkpoint. researchgate.net Benign Prostatic Hyperplasia cells, various cancer cells. tandfonline.comresearchgate.net
ROS Production Elevates levels of reactive oxygen species, leading to oxidative stress and cell death. nih.gov Multiple Myeloma. nih.gov

| Epigenetic Regulation | Inhibits DNA methyltransferase 1 (DNMT1) and acts as a pan-histone deacetylase (HDAC) inhibitor. mdpi.com | Adenoid Cystic Carcinoma, Colon Carcinoma, Hepatocellular Carcinoma. mdpi.com |

A significant area of research has been the evaluation of this compound in combination with standard cancer therapies. Pre-clinical studies have repeatedly shown that it can act synergistically with established agents, potentially overcoming drug resistance and enhancing therapeutic efficacy. nih.gov

Synergistic effects have been demonstrated when gossypol is combined with conventional chemotherapy drugs. nih.gov For instance, it has been shown to enhance the anticancer effects of agents like gemcitabine (B846), particularly in resistant cancer cell lines that have high expression levels of the Bcl-2 protein. nih.gov The addition of gossypol to gemcitabine led to a greater decrease in anti-apoptotic genes compared to gemcitabine alone. nih.gov Combination studies with zoledronic acid have also been explored. Furthermore, research indicates that gossypol can act as a radiosensitizer, increasing the effectiveness of radiation therapy in prostate cancer models by potentiating radiation-induced apoptosis. mdpi.comnih.gov These findings suggest that gossypol could be a valuable component of multi-drug regimens. nih.gov

Specific Mechanisms in Various Cancer Cell Lines

Antifertility Research in Animal Models

Long before its anticancer properties were explored, gossypol was identified as a male antifertility agent. mdpi.comtandfonline.com Research in various animal models has sought to elucidate the mechanisms behind its effects on the male reproductive system.

Gossypol exerts its antifertility effects primarily through direct action on spermatogenesis, the process of sperm cell development, rather than through hormonal interference. scholarsresearchlibrary.com Studies in animal models, including rats and hamsters, have shown that gossypol induces dose- and time-dependent damage to the germinal epithelium of the seminiferous tubules. nih.gov

Key inhibitory mechanisms observed in animal models include:

Degeneration of Germ Cells : It causes the degeneration of spermatocytes and late-stage spermatids. nih.gov

Inhibition of Sperm Motility and Function : It leads to a marked decrease in sperm motility and count. scholarsresearchlibrary.comnih.govnih.gov

Damage to Sertoli Cells : The compound can damage Sertoli cells, which are essential for providing structural and nutritional support to developing sperm cells. scholarsresearchlibrary.com

Induction of Sperm Abnormalities : An increase in the number of sperm with abnormal morphologies has been reported. nih.gov

These effects collectively disrupt the production of viable, motile sperm, leading to infertility. scholarsresearchlibrary.com

At the molecular level, this compound targets specific cells and enzymes within the male reproductive system, disrupting critical metabolic and structural processes.

One of the primary cellular targets is the mitochondria within spermatids and spermatozoa. scholarsresearchlibrary.combioscientifica.com Gossypol acts as an uncoupler of oxidative phosphorylation, inhibiting the production of ATP, the main energy currency of the cell. scholarsresearchlibrary.combioscientifica.com This energy depletion is a key factor in the loss of sperm motility.

Gossypol has also been shown to inhibit several key enzymes essential for sperm function and energy metabolism:

Lactate (B86563) Dehydrogenase C4 (LDH-C4) : This testis- and sperm-specific isozyme is a major target. Inhibition of LDH-C4 disrupts the glycolytic pathway in sperm cells. bioscientifica.comnih.gov

Adenosine Triphosphatase (ATPase) : The compound interferes with ATPase activity in both the testis and on spermatozoa, affecting energy-dependent processes. nih.gov

Adenylate Cyclase : Gossypol inhibits soluble adenylate cyclase in the testis and caudal epididymal sperm, an enzyme crucial for the production of cyclic AMP (cAMP), a key signaling molecule in sperm function. nih.gov

Cyclic AMP Phosphodiesterase : In contrast to its inhibitory effects on other enzymes, gossypol treatment leads to a significant increase in the activity of cAMP phosphodiesterase in sperm, which would further deplete cAMP levels. nih.gov

Additionally, gossypol has been found to interfere with the content of β-tubulin in spermatids, affecting the integrity of microtubules that are vital for sperm structure and motility.

Table 3: Compound Names Mentioned

Compound Name
(-)-gossypol
AT-101 (R-(-)-gossypol acetic acid)
Cisplatin (B142131)
Docetaxel (B913)
Fluorouracil
Gemcitabine
Gossypol
This compound

Female Reproductive System Effects and Mechanisms

This compound has been investigated for its effects on the female reproductive system, with research indicating a range of impacts on fertility and reproductive processes. Studies in female rats have demonstrated that this compound can disrupt the normal estrous cycle, leading to irregularities and a longer mean duration of the cycle. nih.govtandfonline.com Furthermore, administration of the compound has been associated with a decrease in the incidence of pregnancy and a reduction in the number of viable embryos. nih.govtandfonline.com

The mechanisms underlying these antifertility effects appear to be multifaceted. One significant finding is the compound's luteolytic activity, which disrupts post-implantation development. bioscientifica.comnih.gov Research has shown that this compound can lead to a significant decrease in serum progesterone (B1679170) concentrations, a hormone crucial for maintaining pregnancy. bioscientifica.comnih.govbioscientifica.com This reduction in progesterone has been observed as early as days 5-6 of pregnancy in rats. bioscientifica.com Some studies suggest that gossypol may have a direct inhibitory action on endometrial receptors, as evidenced by a marked reduction of progesterone concentration and steroid-receptor content in human endometrium after treatment. bioscientifica.com

In-vitro studies on ovarian follicles from rodents and goats have shown that gossypol can directly induce follicular atresia, or degeneration, across all stages of development. nih.gov This direct toxic effect on ovarian follicles suggests that gossypol may impair follicular maturation, which is a critical component of female fertility. nih.gov While some studies in hamsters showed that this compound altered pituitary and ovarian hormones, it did not, in that specific study, affect estrous cycle length, ovulation numbers, or pregnancy rates, though it did cause changes in body weight and liver appearance. nih.gov

A clinical study involving a vaginal gel containing this compound found it to be an effective spermicide. nih.gov Postcoital tests in women who had undergone tubal sterilization showed that the gel significantly decreased the number of spermatozoa in the cervical mucus and immobilized the majority of those present. nih.gov

Table 1: Effects of this compound on Female Reproductive Parameters in Animal Studies

ParameterAnimal ModelObserved EffectReference(s)
Estrous CycleRatIrregular cycles, increased duration nih.govtandfonline.com
Pregnancy IncidenceRatDecreased nih.govtandfonline.com
Embryo ViabilityRatReduced number of viable embryos nih.govtandfonline.com
Serum ProgesteroneRatSignificantly decreased bioscientifica.comnih.govbioscientifica.com
ImplantationRatDisrupts post-implantation development bioscientifica.comnih.gov
Ovarian FolliclesRat, Mouse, GoatIncreased atresia (degeneration) nih.gov
Pituitary/Ovarian HormonesHamsterAltered during proestrus and estrus nih.gov

Antiviral Activity Research

Spectrum of Activity Against Viral Pathogens

This compound has demonstrated a broad spectrum of antiviral activity in preclinical research, showing inhibitory effects against several enveloped and non-enveloped viruses. jetir.orgrsc.org Its activity has been noted against human immunodeficiency virus (HIV), herpes simplex virus type 2 (HSV-2), hepatitis C virus (HCV), and various influenza viruses. jetir.orgontosight.ai

Research has highlighted gossypol's efficacy against HIV-1, with studies showing that both the racemic mixture and its individual enantiomers can inhibit viral replication. capes.gov.br Similarly, it has a pronounced, dose-dependent inhibitory effect on HSV-2, the virus responsible for genital herpes. nih.gov The compound has also been investigated for its activity against other significant human pathogens, including Zika virus (ZIKV), Dengue virus (DENV), and coronaviruses. researchgate.net Further studies have confirmed its inhibitory potential against the main protease (Mpro) of SARS-CoV-2. mdpi.com Additionally, research has extended to its effects on pseudorabies virus (PRV) and tobacco mosaic virus (TMV), indicating a wide range of potential antiviral applications. rsc.orgresearchgate.netnih.gov

Table 2: Spectrum of Viral Pathogens Inhibited by this compound

VirusVirus TypeResearch FindingReference(s)
Human Immunodeficiency Virus (HIV-1)Enveloped RNAInhibition of viral replication ontosight.aicapes.gov.br
Herpes Simplex Virus Type 2 (HSV-2)Enveloped DNAPronounced, dose-dependent inhibition of infection nih.govnih.gov
Hepatitis C Virus (HCV)Enveloped RNAInhibition of viral replication ontosight.ai
Influenza A Virus (H5N1)Enveloped RNAAntiviral activity demonstrated in cell culture rsc.orgmedchemexpress.com
Zika Virus (ZIKV)Enveloped RNAPotent inhibitory effects researchgate.net
Dengue Virus (DENV)Enveloped RNAInhibitory effects against various serotypes researchgate.net
SARS-CoV-2Enveloped RNAInhibitory effect on the main protease (Mpro) mdpi.com
Pseudorabies Virus (PRV)Enveloped DNAInhibition of replication and adsorption researchgate.netnih.gov
Tobacco Mosaic Virus (TMV)Non-enveloped RNAAntiviral activity demonstrated rsc.org

Mechanisms of Viral Inhibition

The mechanisms by which this compound inhibits viral pathogens are varied and often target specific stages of the viral life cycle. A primary mechanism is the inhibition of viral entry into host cells. rsc.org For enveloped viruses like HIV and ZIKV, gossypol has been shown to target the viral envelope proteins. rsc.orgresearchgate.net In the case of ZIKV, it binds with high affinity to the E protein, particularly the DIII region, effectively blocking the virus from entering host cells. researchgate.net

Another key mechanism is the direct inactivation of viral particles. Studies have shown that gossypol can inactivate the infectivity of enveloped viruses such as herpes simplex virus and parainfluenza virus. nih.gov For pseudorabies virus (PRV), research indicates that gossypol inhibits viral proliferation by blocking the adsorption of the virus onto the cell surface. nih.gov

Furthermore, gossypol can interfere with viral replication processes. For tobacco mosaic virus (TMV), the antiviral mechanism is linked to the induction of reactive oxygen species (ROS), specifically superoxide (B77818) anions (O₂˙⁻), in the host plant, which leads to extreme resistance against the virus. rsc.org In the context of SARS-CoV-2, this compound has been identified as an inhibitor of the main protease (Mpro), an enzyme essential for viral replication. mdpi.com

Antimicrobial and Antiparasitic Research

Antibacterial and Antifungal Mechanisms

This compound exhibits significant antimicrobial properties, acting against a range of bacteria and fungi. jetir.org Its antibacterial activity is particularly pronounced against Gram-positive bacteria, including pathogenic strains like Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant) and Bacillus subtilis. nih.govresearchgate.netmdpi.com While generally less effective against Gram-negative bacteria, its inhibitory activity can be enhanced when the outer membrane is permeabilized. researchgate.net

A key mechanism of its antibacterial action is the disruption of bacterial cell division. nih.gov Research has shown that gossypol acetate (B1210297) directly targets the Filamenting temperature-sensitive mutant Z (FtsZ) protein. nih.govresearchgate.net FtsZ is an essential protein that forms a ring at the division site and is crucial for bacterial cytokinesis. By inhibiting the GTPase activity of FtsZ and interfering with its assembly, gossypol acetate blocks cell division, leading to cell elongation and eventual lysis. nih.govresearchgate.net

In the realm of antifungal activity, gossypol and its derivatives have demonstrated significant growth inhibition against a diverse collection of filamentous fungi. acs.org This includes economically important and pathogenic species such as Aspergillus flavus, Aspergillus parasiticus, Fusarium graminearum, and Penicillium chrysogenum. acs.org Gossypolone (B1671996), a derivative, showed 100% growth inhibition against most fungi tested. acs.org Furthermore, gossypol derivatives like apogossypolone (B605540) have been found to be potent inhibitors of aflatoxin biosynthesis, a toxic secondary metabolite produced by some Aspergillus species. acs.org

Table 3: Antibacterial and Antifungal Activity of this compound

Organism TypeSpecific Organism(s)Observed Effect/MechanismReference(s)
Gram-positive BacteriaBacillus subtilis, Staphylococcus aureus (MSSA & MRSA)Inhibition of growth; Targets FtsZ protein to block cell division nih.govresearchgate.netmdpi.com
Gram-negative BacteriaEdwardsiella ictaluriInhibitory effect on growth nih.gov
Filamentous FungiAspergillus spp., Fusarium spp., Penicillium spp.Significant growth inhibition acs.org
Fungal ToxinAflatoxin, Ochratoxin AInhibition of biosynthesis acs.org

Antiprotozoal Activity and Targets

Preclinical research has established the activity of this compound against several protozoan parasites. jetir.org Notably, it has demonstrated significant antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. researchgate.netnih.gov Its efficacy has been observed against both chloroquine-susceptible and chloroquine-resistant strains of the parasite. researchgate.netnih.gov While the precise molecular targets are still under investigation, the effectiveness against resistant strains suggests a mechanism of action that may differ from existing antimalarial drugs. researchgate.net

Gossypol has also shown activity against Trypanosoma cruzi, the protozoan that causes Chagas disease. researchgate.net The broad antiparasitic properties suggest that gossypol interferes with essential metabolic pathways within these organisms. researchgate.nettandfonline.com For instance, one of the proposed mechanisms for its various biological activities, including antiparasitic effects, is the inhibition of NAD-linked enzymes, such as lactate dehydrogenase (LDH), which are critical for energy metabolism in many parasites. tandfonline.com

Additional Biological Activities and Mechanistic Studies

Research into Antioxidant Properties

This compound (GAA) has demonstrated significant antioxidant activities in various pre-clinical research models, although its effects can be complex, exhibiting both antioxidant and pro-oxidant properties depending on the biological context. The phenolic hydroxyl groups within the gossypol structure are considered critical to its antioxidative capabilities. tandfonline.com

Research has established that GAA can function as a potent antioxidant by preventing oxidative stress. mdpi.comnih.gov It is recognized as an effective scavenger of free radicals and can reduce ferric ions. nih.gov Studies have shown that GAA inhibits the accumulation of excessive reactive oxygen species (ROS) in cells, thereby preventing the activation of necrotic pathways in response to oxidative stress. nih.govnih.gov This protective effect is partly achieved by inhibiting lipid peroxidation, a key process in oxidative cell damage. mdpi.comnih.gov For instance, GAA was found to inhibit microsomal peroxidation in the liver of rats. tandfonline.com

The compound's influence on antioxidant enzymes presents a more nuanced picture. In hepatic tissues of male rats, GAA treatment was associated with an increase in the specific activity of glutathione (B108866) peroxidase (GSH-Px), an important antioxidant enzyme. nih.gov It also increases the activity of glutathione peroxidase in general models. However, other studies have reported conflicting findings. In the testes of rats treated with this compound, the activities of key antioxidant enzymes, including catalase, glutathione peroxidase, superoxide dismutase, and glutathione reductase, were decreased. tandfonline.comtandfonline.com This suggests that in certain tissues, GAA might compromise the antioxidant defense system. tandfonline.comtandfonline.com Furthermore, while GAA can inhibit lipid peroxidation, some research indicates it can also stimulate the generation of hydroxyl radicals, which may lead to DNA damage. nih.govresearchgate.net

A specific mechanism for GAA's antioxidant action has been identified in retinal pigment epithelial (RPE) cells. In this context, GAA acts as a potent inhibitor of oxidative stress-induced necrosis by regulating the FoxO3/Sestrin2 pathway. nih.gov GAA promotes the nuclear translocation of the Forkhead box O3 (FoxO3) transcription factor, which in turn increases the expression of Sestrin2, a protein that mediates the antioxidative response and promotes cell survival under oxidative stress. nih.gov

Table 1: Summary of Pre-clinical Antioxidant Research on this compound

Biological EffectModel System / TissueKey FindingsCitation
Inhibition of Lipid PeroxidationRat Hepatic TissuesActs as a powerful inhibitor of lipid peroxidation. mdpi.comnih.govresearchgate.net
ROS ReductionCardiomyocytes, Retinal Pigment Epithelial (RPE) cellsDecreases the production of reactive oxygen species (ROS). mdpi.comnih.govnih.gov
Enzyme Activity ModulationRat Hepatic TissuesIncreased the specific activity of glutathione peroxidase (GSH-Px). nih.gov
Enzyme Activity ModulationRat TestisDecreased activities of catalase, glutathione peroxidase, and superoxide dismutase. tandfonline.comtandfonline.com
Pro-oxidant ActivityIn vitro / Rat ModelsCan stimulate the generation of hydroxyl radicals. nih.govresearchgate.net
Signaling Pathway RegulationRetinal Pigment Epithelial (RPE) cellsInduces antioxidative response by regulating the FoxO3/Sestrin2 pathway. nih.gov

Exploration of Antiferroptotic Mechanisms

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. mdpi.commdpi.com this compound has emerged in pre-clinical studies as a significant inhibitor of this process, particularly in the context of ischemia-reperfusion (I/R) injury. mdpi.commdpi.comfrontiersin.org Its antiferroptotic effects are attributed to several key mechanisms.

A primary mechanism is the inhibition of lipid peroxidation. frontiersin.org GAA has been shown to protect cardiomyocytes from ferroptotic cell death by decreasing the production of lipid peroxidation markers such as malondialdehyde (MDA) and reactive oxygen species (ROS). mdpi.comnih.gov This protective role extends to various cell types, including chondrocytes in osteoarthritis models, where GAA treatment reduced ROS and lipid peroxidation levels. nih.gov

Iron chelation is another critical aspect of GAA's antiferroptotic activity. frontiersin.org By binding to and sequestering iron, GAA prevents the iron-dependent accumulation of lipid peroxides that defines ferroptosis. mdpi.comnih.govmdpi.comfrontiersin.org

Furthermore, GAA modulates the expression and activity of key proteins that regulate ferroptosis. A central target is Glutathione Peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides. mdpi.commdpi.com Studies have consistently shown that GAA increases the protein levels of GPX4 in models of cardiac I/R injury. mdpi.comnih.govfrontiersin.orgfrontiersin.orgmdpi.com In a study on osteoarthritis, GAA was found to alleviate ferroptosis in chondrocytes by inhibiting the methylation of GPX4, which is a mechanism that can suppress its function. nih.gov

GAA also influences other components of the ferroptosis pathway. It has been found to decrease the mRNA levels of Ptgs2 (Prostaglandin-Endoperoxide Synthase 2) and Acsl4 (Acyl-CoA Synthetase Long-Chain Family Member 4), as well as the protein levels of ACSL4, both of which are markers and promoters of ferroptosis. mdpi.comfrontiersin.org The effect of GAA on Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant responses, has yielded conflicting results. Some research indicates that GAA increases Nrf2 protein levels as part of its protective mechanism frontiersin.org, while other studies on I/R-induced hearts report a decrease in NRF2 protein levels following GAA treatment. mdpi.comnih.gov

Table 2: Mechanistic Insights into the Antiferroptotic Activity of this compound

MechanismModel SystemSpecific Effect of GAACitation
Iron ChelationCardiomyocytesChelates iron content, reducing iron-dependent lipid peroxidation. mdpi.commdpi.comfrontiersin.orgfrontiersin.org
Inhibition of Lipid PeroxidationCardiomyocytes, ChondrocytesDecreases production of malondialdehyde (MDA) and reactive oxygen species (ROS). mdpi.comnih.govnih.gov
GPX4 RegulationEx vivo Rat Hearts, ChondrocytesIncreases protein levels of GPX4; inhibits GPX4 methylation. mdpi.comnih.govnih.govmdpi.com
Regulation of Ferroptosis MarkersEx vivo Rat Hearts, CardiomyocytesDecreases mRNA levels of Ptgs2 and Acsl4; decreases protein levels of ACSL4. mdpi.comfrontiersin.org
Nrf2 Pathway ModulationEx vivo Rat HeartsConflicting findings: reported to both increase and decrease NRF2 protein levels. mdpi.comnih.govfrontiersin.org

Investigation of Cholesterol Metabolism Modulation

Pre-clinical research has indicated that this compound can modulate lipid and cholesterol metabolism. Studies in animal models have demonstrated its potential to lower cholesterol levels. For instance, in adult male cynomolgus monkeys, gossypol administration led to a significant decrease in total plasma cholesterol and low-density lipoprotein (LDL) levels, while high-density lipoprotein (HDL) levels were not significantly affected. tandfonline.commdpi.com Similarly, a study in goslings showed that administration of gossypol acetate reduced serum levels of total cholesterol, triglycerides, HDL, and LDL. nih.gov

The proposed mechanism for this hypocholesterolemic effect involves the modulation of key enzymes in cholesterol synthesis. researchgate.net Research suggests that GAA may exert its effect by inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. researchgate.net An effect on testicular HMG-CoA reductase activity has also been noted in mice treated with a related compound. Other potential mechanisms include a reduction in the intestinal absorption of dietary cholesterol and a decrease in the hepatic synthesis of LDL. tandfonline.com

Beyond cholesterol, GAA affects broader lipid metabolism. In rats, treatment with GAA resulted in a negative correlation between the total amount of serum neutral lipids and the duration of treatment. qu.edu.qa In goslings, GAA treatment led to the downregulation of metabolites involved in linoleic acid and arachidonic acid metabolism. nih.gov These findings suggest that GAA's influence extends to the metabolism of various fatty acids and lipid classes. nih.govqu.edu.qa

Table 3: Effects of this compound on Cholesterol and Lipid Metabolism

ParameterModel SystemObserved EffectProposed MechanismCitation
Total Plasma CholesterolCynomolgus Monkeys, GoslingsSignificant decrease.Inhibition of HMG-CoA reductase; reduced intestinal absorption. tandfonline.commdpi.comnih.gov
Low-Density Lipoprotein (LDL)Cynomolgus Monkeys, GoslingsSignificant decrease.Decreased hepatic synthesis. tandfonline.commdpi.comnih.gov
High-Density Lipoprotein (HDL)Cynomolgus Monkeys, GoslingsNo significant change in monkeys; decrease in goslings.Not specified. tandfonline.commdpi.comnih.gov
TriglyceridesGoslingsReduced serum levels.General disruption of lipid metabolism. nih.gov
HMG-CoA ReductaseInferred from rat/monkey studiesInhibitory effect suggested.Direct enzyme inhibition. researchgate.net
Fatty Acid MetabolismGoslingsDownregulation of linoleic and arachidonic acid metabolism pathways.Disruption of fatty acid catabolism. nih.gov

Structure Activity Relationships Sar and Derivative Evaluation

Analysis of Structure-Activity Correlations

The biological activity of gossypol (B191359) acetic acid is intrinsically linked to its unique molecular architecture. Gossypol is a polyphenolic compound characterized by a binaphthyl structure, which results in atropisomerism—the existence of two enantiomers, (+)-gossypol and (-)-gossypol, due to restricted rotation around the single bond connecting the two naphthalene (B1677914) rings. nih.govwikipedia.org This stereochemistry is a critical determinant of biological function, with the (-)-enantiomer, also known as AT-101, generally exhibiting greater potency in biological assays compared to the (+)-enantiomer or the racemic mixture. nih.govresearchgate.net

The molecule possesses several key functional groups that dictate its reactivity and interactions with biological targets. nih.gov These include six phenolic hydroxyl groups and two aldehyde groups. nih.gov The aldehyde groups are chemically reactive and are implicated in the compound's toxicity. aacrjournals.org However, they also play a role in the mechanism of action; for instance, it has been proposed that one of the aldehyde groups interacts with a conserved arginine residue in the binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL. The numerous hydroxyl groups contribute to the molecule's polyphenolic nature and its ability to engage in hydrogen bonding with target proteins. nih.gov

Gossypol can exist in three different tautomeric forms: an aldehyde, a ketone (quinoid), and a lactol (hemiacetal) form. nih.govresearchgate.net The predominant tautomer can vary depending on the solvent and pH, which in turn influences the compound's chemical reactions and biological characteristics. bohrium.com Quantitative Structure-Activity Relationship (QSAR) models have been developed to mathematically correlate these structural features with the anticancer activity of gossypol acetic acid and its derivatives, providing a framework for predicting the biological activity of new analogues. ijpbs.comijopaar.com

Comparison of Biological Activities of Gossypol Enantiomers and Their Derivatives

The stereochemistry of gossypol and its derivatives plays a pivotal role in their biological efficacy. The two enantiomers, (-)-gossypol and (+)-gossypol, often display significantly different levels of activity. nih.gov Generally, (-)-gossypol is the more biologically active of the two, particularly in its anticancer effects. nih.govresearchgate.net This enantiomer has been the focus of significant research and clinical investigation. For example, racemic gossypol binds to the Bcl-xL protein with a Ki of 0.5 to 0.6 μM and to the Bcl-2 protein with a Ki of 0.2-0.3 mM. medchemexpress.com

Derivatization of the gossypol scaffold can alter this stereochemical preference. In a notable reversal of potency, studies on gossypolone (B1671996), a derivative where the aldehyde groups are oxidized, found that the (+)-gossypolone enantiomer exhibited up to three times greater inhibition of MCF-7 cancer cell growth than (-)-gossypolone. nih.gov This is in direct contrast to the parent compound, where the (-)-enantiomer is more potent. nih.gov

Modification of the aldehyde groups into Schiff's bases also yields derivatives with varying activities. An isopropyl amine Schiff's base of gossypol, known as AR3, demonstrated cytotoxic activity comparable to that of the potent (-)-gossypol, with an IC50 value of 0.9 μM against MCF-7 cells, compared to 2.3 μM for (-)-gossypol. nih.gov However, other Schiff's base derivatives with different amine substituents (ethyl, propyl, or butyl) showed little to no growth-inhibitory activity. nih.gov

CompoundEnantiomer/FormTarget/AssayObserved Activity/PotencySource
Gossypol(-)-EnantiomerAnticancer ActivityGenerally shows greater potency than the (+)-enantiomer or racemic gossypol. nih.gov
Gossypol(+)-EnantiomerAnticancer ActivityLess potent than the (-)-enantiomer. researchgate.net
This compoundRacemic (±)Bcl-xL BindingKi of 0.5-0.6 μM. medchemexpress.com
This compoundRacemic (±)Bcl-2 BindingKi of 0.2-0.3 mM. medchemexpress.com
Gossypolone(+)-EnantiomerMCF-7 Cell Growth InhibitionUp to 3-fold greater inhibition than (-)-gossypolone. nih.gov
Gossypolone(-)-EnantiomerMCF-7 Cell Growth InhibitionLess potent than (+)-gossypolone. nih.gov
Gossypol Schiff's Base (AR3)RacemicMCF-7 Cell Growth InhibitionIC50 = 0.9 μM (more potent than (-)-gossypol in this assay). nih.gov
(-)-Gossypol(-)-EnantiomerMCF-7 Cell Growth InhibitionIC50 = 2.3 μM. nih.gov

Rational Design Principles for Enhanced Efficacy

The development of gossypol derivatives is guided by rational design principles aimed at enhancing therapeutic efficacy while reducing toxicity. rsc.org A primary strategy involves the chemical modification of the two reactive aldehyde groups, which are significant contributors to gossypol's toxicity. aacrjournals.org

One successful application of this principle is the synthesis of Apogossypol (B560662), a derivative in which the aldehyde functionalities have been removed. aacrjournals.org This modification results in a compound that is substantially less toxic than gossypol but retains most of its cytotoxic activity against cancer cells, making it a superior lead compound for further development. aacrjournals.org Further oxidation of this derivative yields Apogossypolone (B605540), which has demonstrated three- to six-fold greater potency than (-)-gossypol in inhibiting various human cancer cell lines. nih.gov A cell colony-formation assay showed that apogossypolone at a 1 µM concentration inhibited over 70% of colony formation, whereas (-)-gossypol required a 10 µM concentration to inhibit less than 50%. nih.gov

Another design principle focuses on creating Schiff bases by reacting the aldehyde groups with various amines. bohrium.com This approach can reduce toxicity and modulate biological activity. bohrium.comscirp.org For example, the synthesis of a gossypol Schiff's base using an isopropyl amine substituent resulted in a derivative (AR3) with cytotoxic activity comparable to (-)-gossypol. nih.gov

Structure-based drug design, utilizing computational models of gossypol docked into its protein targets like Bcl-xL, allows for a virtual structure-activity relationship analysis. nih.gov This approach enables the rational prediction of modifications that could lead to more potent and selective inhibitors. nih.gov For instance, analogues such as gossypolic acid and gossypolonic acid were designed to maintain a key interaction with an arginine residue in the binding pocket of Bcl-2. While these compounds showed high binding affinity, their cellular activity was poor due to being negatively charged at physiological pH, highlighting the need to balance target affinity with drug-like properties such as cell permeability.

Analytical Methodologies for Gossypol Acetic Acid Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the isolation and purification of gossypol (B191359) acetic acid from complex mixtures, such as cottonseed extracts. mdpi.comresearchgate.net Various chromatographic methods, primarily based on silica (B1680970) gel as the stationary phase, are utilized, ranging from simple layer techniques for rapid analysis to high-performance systems for precise quantification and chiral separation. mdpi.comnih.gov

Thin Layer Chromatography (TLC and Preparative TLC)

Thin Layer Chromatography (TLC) serves as a rapid, inexpensive, and versatile tool for monitoring the presence and purity of gossypol acetic acid during extraction and purification processes. mdpi.comdntb.gov.ua It is particularly useful as a preliminary step to assess sample purity before analysis by more complex methods like HPLC, thereby protecting the longevity of expensive columns. mdpi.comresearchgate.netpreprints.org In this technique, a sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica gel, and a solvent system (mobile phase) is allowed to travel up the plate, separating the sample's components based on their differential affinities for the stationary and mobile phases. nih.gov

For this compound, silica gel G60 is a commonly used stationary phase. preprints.org The separated compounds appear as distinct spots, which are visible as yellow spots under natural light. preprints.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. Studies have reported different mobile phases and corresponding Rf values for this compound. peerianjournal.com For instance, in a benzene:acetone (B3395972) (5:1) system, Rf values of 0.7-0.8 have been observed, while a hexane (B92381):acetone (3:1) system yielded Rf values in the range of 0.26-0.33. peerianjournal.com

Preparative TLC uses the same principles as analytical TLC but on a larger scale with thicker adsorbent layers to isolate and purify quantities of the compound for further experiments. preprints.orgpreprints.org After separation, the bands corresponding to this compound are scraped from the plate, and the compound is extracted from the adsorbent. preprints.org This method is effective for obtaining a purified sample and can even separate different isomers or closely related compounds. nih.govpreprints.org

Table 1: TLC Parameters for this compound Analysis

Stationary PhaseMobile Phase (v/v)Reported Rf ValueReference
Silica GelBenzene:Acetone (5:1)0.7 - 0.8 peerianjournal.com
Silica GelHexane:Acetone (3:1)0.26 - 0.33 peerianjournal.com
Silica Gel G60Ether:Petroleum Ether (1:1)Not Specified preprints.org

Column Chromatography

Column chromatography is a critical purification technique used to isolate this compound from crude extracts on a larger scale than preparative TLC. mdpi.comtandfonline.com In this method, a glass column is packed with a stationary phase, most commonly silica gel, and the sample mixture is applied to the top. mdpi.comresearchgate.net A solvent or a mixture of solvents (eluent) is then passed through the column, causing the components to move down at different rates and separate. tandfonline.com

This technique is often employed as an intermediate purification step, for instance, to prepare a sample for final analysis by HPLC. mdpi.comnih.gov The choice of eluent is crucial for effective separation. One documented method involves using a silica gel-packed column and eluting with 70% aqueous acetone to recover the purified gossypol. researchgate.net Another study details an isocratic elution using a mobile phase of 5% v/v isopropyl alcohol and 0.1% v/v glacial acetic acid in petroleum ether. tandfonline.com The fractions collected from the column are typically analyzed by TLC to identify those containing the pure compound. tandfonline.com

Table 2: Column Chromatography Conditions for this compound Purification

Stationary PhaseEluent/Mobile PhasePurposeReference
Silica Gel70% Aqueous AcetoneSample preparation for HPLC researchgate.net
Silica Gel5% v/v Isopropyl Alcohol and 0.1% v/v Glacial Acetic Acid in Petroleum EtherPurification of gossypolone (B1671996) from this compound tandfonline.com

High-Performance Liquid Chromatography (HPLC) and Variants

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the precise quantification and purity assessment of this compound. nih.gov It offers high resolution, sensitivity, and reproducibility. ias.ac.in The method involves pumping a sample mixture in a solvent (mobile phase) at high pressure through a column packed with a chromatographic stationary phase. Reversed-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for gossypol analysis. ias.ac.inflorajournal.com

Several HPLC methods have been optimized for this compound. A common approach uses a C18 column with a mobile phase consisting of a methanol-aqueous acid solution, with UV detection typically set at 254 nm. ias.ac.inflorajournal.comjst.go.jp For example, a mobile phase of methanol (B129727) and 0.5% acetic acid aqueous solution (90:10, v/v) has proven effective. ias.ac.inflorajournal.com Another method utilizes a mobile phase of methanol-water (9:1) adjusted to pH 2.6 with phosphoric acid. jst.go.jp

Furthermore, specialized HPLC techniques have been developed for chiral separation of this compound's enantiomers, which is critical as the enantiomers can have different biological activities. nih.govcabidigitallibrary.org One such method employs a Chiralcel OD-RH chiral column with a mobile phase of triethylamine (B128534) phosphate (B84403) buffer solution and acetonitrile (B52724) (30:70) at pH 3.5, allowing for the successful resolution and determination of optical purity of the enantiomers. cabidigitallibrary.org

Table 3: Selected HPLC Methods for this compound Analysis

HPLC VariantColumnMobile PhaseFlow RateDetectionReference
RP-HPLCShodex C18M4E (4.6 mm i.d.×250 mm)Methanol:Water (9:1) adjusted to pH 2.6 with Phosphoric Acid1.0 mL/minUV at 254 nm jst.go.jp
RP-HPLCC18 (4.6 mm × 250 mm, 5 µm)Methanol:0.5% Acetic Acid aqueous solution (90:10, v/v)0.8 mL/minUV at 254 nm ias.ac.inflorajournal.com
Chiral RP-HPLCChiralcel OD-RHTriethylamine Phosphate Buffer (pH 3.5):Acetonitrile (30:70)1.0 mL/minUV at 225 nm cabidigitallibrary.org

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for confirming the chemical structure and identity of this compound following its isolation and purification. mdpi.comscientists.uz These techniques analyze the interaction of the molecule with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a compound dissolved in a transparent solvent. It is a rapid and straightforward method used for both quantification and structural confirmation based on the characteristic absorption maxima (λmax) of a molecule's functional groups. mdpi.comumich.edu

For this compound, the UV spectrum is typically recorded over a range of approximately 188 to 500 nm. mdpi.com When dissolved in 95% ethyl alcohol, this compound exhibits a characteristic absorption spectrum with a peak absorbance at 440 nm. mdpi.com In other applications, such as purity determination, absorbance has been measured at 365 nm in chloroform (B151607). umich.edu The spectra of a purified sample can be compared to that of an authentic reference standard to confirm its identity. mdpi.com

Table 4: UV-Vis Spectroscopy Data for this compound

SolventScanned Range (nm)Reported Absorption Maximum (λmax)Reference
95% Ethyl Alcohol188 - 500440 nm mdpi.com
ChloroformNot Specified365 nm (for purity test) umich.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides detailed information about the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting IR spectrum is a unique "fingerprint" of the molecule. peerianjournal.comscientists.uz For analysis, the sample is often prepared as a potassium bromide (KBr) pellet. preprints.org

The IR spectrum of this compound shows several characteristic absorption bands that confirm its complex structure. peerianjournal.com The presence of hydroxyl (-OH) groups is indicated by a broad band around 3420 cm⁻¹. peerianjournal.com The valence oscillations of C-H bonds in methyl and methylene (B1212753) groups appear in the 2872-2991 cm⁻¹ region. peerianjournal.com A strong peak around 1610 cm⁻¹ is characteristic of the aldehyde carbonyl (-C=O) group's stretching vibration. peerianjournal.com Additional peaks in the fingerprint region (below 1500 cm⁻¹) correspond to various deformation vibrations and aromatic ring oscillations. peerianjournal.com Comparing the IR spectrum of an isolated sample with that of a reference standard is a definitive method for structural confirmation. mdpi.com

Table 5: Characteristic IR Absorption Frequencies for this compound

Frequency (cm⁻¹)Vibrational ModeAssociated Functional GroupReference
3420Valence Oscillation (Stretching)-OH (Hydroxyl) peerianjournal.com
2991, 2961, 2872Valence Oscillation (Stretching)-CH, -CH₂, -CH₃ peerianjournal.com
1610Valence Oscillation (Stretching)-C=O (Aldehyde) peerianjournal.com
1439, 1337, 1281, 1240, 1163Deformation Vibration (Bending)-CH, -CH₂, -CH₃ peerianjournal.com
841, 771, 700, 642Valence OscillationAromatic Ring peerianjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are utilized to probe the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In ¹H NMR studies of this compound in deuterated chloroform (CDCl₃), characteristic chemical shifts are observed that confirm its structure. umich.eduauremn.org.br The presence of tautomers, specifically the aldehyde and lactol forms, can be identified through distinct peaks in the NMR spectrum. researchgate.net For instance, the aldehyde proton typically appears as a singlet, while the appearance of new peaks can indicate the formation of the lactol tautomer. researchgate.net The stability of gossypol in different solvents can also be monitored using NMR, with studies showing it to be relatively stable in chloroform. researchgate.net

¹H NMR has been instrumental in comparing lab-synthesized or extracted this compound with standard samples to verify purity and identity. umich.edu The similarity in response signals between a sample and a standard provides strong evidence that they are the same compound. umich.edu

Detailed ¹H NMR data provides specific chemical shifts for various protons within the this compound molecule, which are crucial for structural confirmation. umich.edu For example, specific shifts are associated with the methyl and isopropyl groups, as well as the hydroxyl and aldehyde protons. umich.edu Furthermore, ¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. auremn.org.br The chemical shifts of the carbonyl carbon and other carbons in the aromatic rings are key identifiers. sbq.org.br

Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Assignment Chemical Shift (ppm) Reference
Aldehyde (CHO)~10 umich.eduauremn.org.br
Aromatic CH~7.26 umich.edu
Isopropyl CH~3.5 umich.edu
Isopropyl CH₃~1.4 umich.edu
Methyl CH₃~1.3 umich.edu
Acetic Acid CH₃~2.10 carlroth.com

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Metabolomics studies have also utilized ¹H-NMR to analyze the effects of gossypol acetate (B1210297) isomers in biological samples, such as rat serum, to understand their mechanisms of action. mdpi.com These studies identify differential metabolic components by analyzing the integral values of the NMR spectra. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation patterns for structural confirmation.

High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the accurate determination of the molecular formula. For this compound, the precise molecular weight is established at 578.61 daltons.

Different ionization techniques are employed for the analysis of gossypol and its derivatives. Electrospray ionization (ESI) is commonly used in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. ub.edu Fast Atom Bombardment (FAB) mass spectrometry has also been used, which can provide a rich set of fragment ions. sbq.org.br In some cases, due to rapid fragmentation, molecular ions may not be observed with techniques like Electron Ionization (EI-MS). sbq.org.br

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. By analyzing the product ions, researchers can gain insights into the connectivity of the molecule. ub.edulcms.cz For instance, the loss of specific side chains can be identified, confirming the structure of gossypol derivatives. sbq.org.br

Gas chromatography-mass spectrometry (GC-MS) has also been applied for the analysis of gossypol, often after a derivatization step. core.ac.uk

Interactive Data Table: Mass Spectrometry Data for this compound

Parameter Value Technique Reference
Molecular Weight578.61 g/mol -
Accurate Mass578.215197 DaHRMS
Common Adducts[M-H]⁻, [M+Na]⁺ESI, FAB sbq.org.brub.edu

Quantitative Determination in Research Samples

The accurate quantification of this compound in various research samples is critical for a wide range of studies. High-performance liquid chromatography (HPLC) is the most prominently used technique for this purpose. mdpi.compreprints.orgflorajournal.comresearchgate.net

HPLC methods are typically coupled with ultraviolet (UV) detection. florajournal.comnih.gov The wavelength for detection is often set around 254 nm or within the range of the compound's maximum absorbance. florajournal.comscialert.net The development of a standard curve using a certified reference standard of this compound is a prerequisite for accurate quantification. preprints.orgflorajournal.com

These methods have been validated for precision and accuracy, with reported relative standard deviations (RSD) and relative mean errors (RME) of less than 10%. florajournal.com The linearity of the detector response is established over a specific concentration range. florajournal.comnih.gov For instance, a validated HPLC-UV method for determining R-(-)-gossypol in human plasma demonstrated linearity over a range of 0.056-3.585 μg/mL. nih.gov

Sample preparation is a critical step and often involves extraction with a suitable solvent, such as a mixture of methanol and acetic acid solution or acetonitrile. florajournal.comiteh.ai For biological samples like plasma, a deproteinization step is necessary. nih.gov

More advanced techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offer even greater sensitivity and selectivity for the determination of gossypol in complex matrices like animal feed. ub.edu These methods can detect gossypol at very low concentrations. ub.edu

Interactive Data Table: Examples of Quantitative HPLC Methods for Gossypol

Sample Matrix HPLC Column Mobile Phase Detection Linear Range Reference
Cotton Seed ExtractsC18 (4.6 mm × 250 mm, 5 µm)Methanol:0.5% Acetic Acid (90:10 v/v)UV at 254 nm1-10 mg/L florajournal.com
Human PlasmaZorbax Eclipse XDB C1810 mmol/L KH₂PO₄ (pH=3.0):Acetonitrile (20:80)UV56-3585 ng/mL nih.gov
Cottonseed, Feed-Acetonitrile:Water with 0.1% Phosphoric AcidLC-MS/MS69-5950 mg/kg iteh.ai

Mechanistic Insights into Toxicity in Pre Clinical Models

Cellular Targets of Gossypol (B191359) Acetic Acid Toxicity

Pre-clinical research has identified several key cellular components and pathways that are primary targets for the toxic effects of gossypol acetic acid. These targets are central to normal cellular function, and their disruption can lead to a cascade of events culminating in cell death and tissue damage.

One of the most well-documented cellular targets of this compound is the mitochondrion . glpbio.comwjgnet.comscholarsresearchlibrary.com These organelles, essential for cellular energy production and the regulation of apoptosis, are particularly vulnerable to the effects of the compound. This compound has been shown to directly interact with and disrupt the function of mitochondrial proteins, leading to impaired energy metabolism and the initiation of cell death pathways. wjgnet.comscholarsresearchlibrary.comresearchgate.net

Another critical set of cellular targets are proteins belonging to the B-cell lymphoma 2 (Bcl-2) family . selleckchem.commedchemexpress.comadooq.com These proteins are key regulators of apoptosis, with some members promoting cell survival (anti-apoptotic) and others inducing cell death (pro-apoptotic). This compound has been found to bind to anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, thereby inhibiting their function and promoting apoptosis. selleckchem.commedchemexpress.com

Furthermore, this compound targets various enzymes that are crucial for cellular metabolism. A notable example is lactate (B86563) dehydrogenase-X (LDH-X) , an isozyme of lactate dehydrogenase found specifically in testes and sperm. binasss.sa.crasm.org Inhibition of this enzyme is thought to contribute to the antispermatogenic effects of the compound. Other dehydrogenase enzymes are also inhibited by this compound.

The cell membrane itself is also a target of this compound's toxicity. The compound can induce damage to the membrane, leading to a loss of its structural integrity and function. nih.govnih.gov This can disrupt ion transport and other essential cellular processes that rely on a healthy and intact cell membrane.

Finally, DNA and its associated proteins are also targeted by this compound, leading to genotoxic effects. The compound has been shown to induce DNA damage and interfere with DNA synthesis and repair mechanisms. nih.govresearchgate.netnih.gov

Table 1: Key Cellular Targets of this compound Toxicity

Cellular TargetSpecific Component/ProteinConsequence of Interaction
MitochondriaElectron Transport Chain Proteins, Mitochondrial MembraneImpaired energy production, induction of apoptosis. wjgnet.comscholarsresearchlibrary.comresearchgate.net
Bcl-2 Family ProteinsBcl-2, Bcl-xL, Mcl-1Inhibition of anti-apoptotic function, promotion of apoptosis. selleckchem.commedchemexpress.comadooq.com
EnzymesLactate Dehydrogenase-X (LDH-X), other dehydrogenasesDisruption of cellular metabolism, antifertility effects. binasss.sa.crasm.org
Cell MembraneMembrane lipids and proteinsLoss of integrity, impaired ion transport. nih.govnih.gov
DNANuclear and mitochondrial DNADNA damage, inhibition of DNA synthesis. nih.govresearchgate.netnih.gov

Molecular Mechanisms of Organ-Specific Toxicity in Animal Models

The toxicity of this compound often manifests in a specific set of organs, a phenomenon that can be explained by the compound's distinct molecular interactions within the cells of these tissues. The following sections explore the molecular mechanisms responsible for this organ-specific toxicity in animal models.

Mechanisms of Mitochondrial Dysfunction

This compound induces mitochondrial dysfunction through several interconnected mechanisms. A primary effect is the uncoupling of oxidative phosphorylation . researchgate.netnih.govcapes.gov.br This process disrupts the linkage between the electron transport chain and ATP synthesis, leading to a decrease in cellular energy production. wjgnet.comnih.gov this compound can act as a proton carrier, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthase function. nih.gov

The compound also directly inhibits the mitochondrial electron transport chain . researchgate.netnih.govnih.gov Studies have shown that gossypol can inhibit specific complexes within the chain, such as the region between coenzyme Q and cytochrome b, as well as exogenous NADH dehydrogenase. nih.gov This inhibition further exacerbates the decline in ATP synthesis and can lead to an increase in the production of reactive oxygen species.

Furthermore, this compound can induce permeabilization of the mitochondrial outer membrane . mdpi.com This leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm, a key step in the intrinsic pathway of apoptosis. This process is often linked to the interaction of gossypol with Bcl-2 family proteins located at the mitochondrial membrane. The compound also causes a decrease in the mitochondrial membrane potential. wjgnet.comnih.gov

Induction of Oxidative Stress and Reactive Oxygen Species-Mediated Damage

A significant contributor to the toxicity of this compound is its ability to induce oxidative stress . wjgnet.comresearchgate.netnih.gov The compound promotes the generation of reactive oxygen species (ROS) , such as superoxide (B77818) radicals and hydrogen peroxide, within cells. nih.govtandfonline.com This can occur as a consequence of the disruption of the mitochondrial electron transport chain, where electrons can leak and prematurely react with oxygen. researchgate.netnih.gov

The overproduction of ROS can overwhelm the cell's antioxidant defense systems. tandfonline.comtandfonline.com Studies have shown that gossypol treatment can lead to a reduction in the levels of key antioxidant enzymes like catalase and glutathione (B108866) peroxidase, as well as a decrease in the concentration of non-enzymatic antioxidants such as α-tocopherol and ascorbate (B8700270). tandfonline.comtandfonline.com

The resulting imbalance leads to ROS-mediated damage to vital cellular components. A primary target of this damage is the cell membrane, where ROS can initiate lipid peroxidation . nih.govmdpi.com This process involves the oxidative degradation of lipids, leading to the formation of harmful byproducts like malondialdehyde (MDA) and compromising membrane integrity and function. nih.gov ROS can also cause oxidative damage to proteins and nucleic acids, further contributing to cellular dysfunction and death.

Impairment of Membrane Integrity and Function

This compound directly and indirectly impairs the integrity and function of cellular membranes. The induction of lipid peroxidation, as mentioned above, is a major indirect mechanism that leads to membrane damage. nih.gov This oxidative damage can alter membrane fluidity and permeability, disrupting the normal passage of molecules and ions across the membrane. nih.gov

Direct interactions between this compound and membrane components also contribute to its toxicity. The compound can intercalate into the lipid bilayer, altering its physical properties and disrupting the function of membrane-bound proteins. nih.gov In studies on sperm, gossypol has been shown to cause damage to the plasma membrane and the mitochondrial sheath of the flagella. scholarsresearchlibrary.com Furthermore, scanning electron microscopy has revealed that gossypol treatment can cause changes in the surface ultrastructure of cells, including the formation of holes in the membrane. nih.gov

Interference with Ion Homeostasis and Transport

The disruption of membrane integrity by this compound has significant consequences for cellular ion homeostasis . The compound has been shown to interfere with the transport of several key ions, most notably calcium (Ca²⁺) . nih.govd-nb.infonih.govtdx.cat

In sperm plasma membranes, this compound inhibits the activity of Mg-ATPase and Ca-Mg-ATPase, enzymes that are crucial for maintaining calcium balance. nih.gov This inhibition leads to a decrease in calcium uptake and, at higher concentrations, can even cause a release of already accumulated intracellular calcium. nih.gov A rise in cytoplasmic Ca²⁺ levels can activate a number of downstream signaling pathways, including those leading to apoptosis and endoplasmic reticulum stress. tdx.cat

In addition to its effects on calcium, gossypol has been reported to interfere with the transport of other ions. For instance, it has been suggested that gossypol can inhibit Na⁺/K⁺-ATPase activity, which could have widespread effects on cellular function. scholarsresearchlibrary.com The active aldehyde group of gossypol can also form complexes with iron ions, potentially interfering with iron metabolism and transport.

Genotoxicity Mechanisms

This compound exhibits genotoxic effects through multiple mechanisms that lead to DNA damage. The compound has been shown to induce DNA strand breaks and to interfere with DNA synthesis . nih.gov In cultured murine erythroleukemia cells, gossypol treatment led to a decrease in the number of cells undergoing DNA synthesis. nih.gov

One of the key indicators of DNA damage, the phosphorylation of the histone variant H2AX (to form γH2AX), is induced by this compound. researchgate.netnih.govnih.gov This phosphorylation is a cellular response to the presence of DNA double-strand breaks and is mediated by members of the phosphatidylinositol 3-kinase (PI3K) family, including ATM, ATR, and DNA-PK. researchgate.netnih.govnih.gov Studies have shown that inhibitors of these kinases can reduce the levels of γH2AX induced by gossypol, confirming their involvement in the DNA damage response. researchgate.netnih.gov

Table 2: Binding Affinities of this compound Enantiomers to Bcl-2 Family Proteins

EnantiomerProteinBinding Affinity (Ki)
(R)-(-)-Gossypol (AT-101)Bcl-2260 ± 30 nM glpbio.commedchemexpress.com
(R)-(-)-Gossypol (AT-101)Bcl-xL480 ± 40 nM glpbio.commedchemexpress.com
(R)-(-)-Gossypol (AT-101)Mcl-1170 ± 10 nM glpbio.commedchemexpress.com
(-)-GossypolBcl-2320 nM selleckchem.comspandidos-publications.com
(-)-GossypolBcl-xL480 nM selleckchem.comspandidos-publications.com
(-)-GossypolMcl-1180 nM selleckchem.comspandidos-publications.com

Endocrine System Perturbations at the Molecular Level

This compound is recognized as an endocrine-disrupting compound with significant effects on the reproductive and metabolic systems observed in pre-clinical models. mdpi.commsdvetmanual.com Its toxicity stems from interference with hormonal regulation and cellular processes at a molecular level. The compound's impact is particularly pronounced in the male and female reproductive systems, as well as in key metabolic organs like the liver. msdvetmanual.comnih.govmerckvetmanual.com

In males, gossypol induces a notable disruption of spermatogenesis and steroidogenesis. acs.org The molecular mechanism involves the direct inhibition of key enzymes responsible for steroid synthesis within the testicular Leydig cells. msdvetmanual.com Furthermore, studies in mouse models have demonstrated that gossypol modulates critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) pathways. acs.org This modulation leads to the downregulation of genes essential for testicular development and function, ultimately impairing male fertility. acs.org

In female models, gossypol's endocrine disruption manifests as irregular estrous cycles, disruption of pregnancy through luteolytic effects, and direct embryotoxicity. msdvetmanual.commerckvetmanual.comresearchgate.net The underlying mechanisms are believed to involve both a systemic endocrine effect on the ovary and a direct cytotoxic action on the uterus or the embryo itself. msdvetmanual.commerckvetmanual.com Research has also pointed to gossypol's ability to affect ovarian steroidogenesis in vitro. researchgate.net

The liver, a central organ in endocrine function and detoxification, is also a target of gossypol toxicity. msdvetmanual.comscholarsresearchlibrary.com Gossypol inhibits the activity of glutathione-S-transferase, an enzyme crucial for the liver's capacity to metabolize and neutralize foreign compounds (xenobiotics). msdvetmanual.com Network toxicology analyses have further identified a range of molecular targets implicated in gossypol-induced liver injury, including heat shock proteins and key signaling kinases. nih.gov

Table 1: Molecular Targets and Pathways Affected by Gossypol in the Endocrine System

System/Organ Molecular Target / Pathway Observed Effect Reference
Male TestisSteroid Synthesis EnzymesInhibition of steroidogenesis msdvetmanual.com
Male TestisMAPK and PI3K SignalingDownregulation of testis function genes, disruption of spermatogenesis acs.org
OvaryOvarian Steroidogenesis PathwaysAltered hormone production researchgate.net
LiverGlutathione-S-transferaseImpaired metabolism of xenobiotics msdvetmanual.com
LiverHSP90AA1, SRC, MAPK1, AKT1, EGFR, BCL2, CASP3Mediators of cellular stress, proliferation, and apoptosis, leading to liver injury nih.gov
GeneralPPAR Signaling PathwayPerturbation of lipid metabolism and inflammation nih.gov

Neurotoxicity Mechanisms

Pre-clinical research has identified gossypol as a neurotoxic agent capable of impairing the development and function of the central nervous system. nih.gov Its mechanisms of action involve disruption of fundamental neuronal processes and induction of cell death pathways. nih.gov Evidence suggests that gossypol can accumulate in nerve tissues and inhibit fast axonal transport, a critical process for neuronal maintenance and communication. nih.govresearchgate.net

Studies involving prenatal exposure in mice have provided significant insight into gossypol's developmental neurotoxicity. nih.gov This research demonstrated that gossypol exposure during corticogenesis leads to impaired neuronal proliferation, differentiation, and maturation. nih.gov Furthermore, it inhibits the proper migration of newly formed neurons in the developing cerebral cortex.

At the molecular level, these effects are linked to the induction of apoptosis, or programmed cell death, in neural progenitor cells. nih.gov Gossypol treatment was found to increase levels of caspase-3, a key executioner enzyme in the apoptotic cascade. The neurotoxic effects during cortical development have been associated with the dysregulation of the Nuclear Factor-kappa B (NF-κB) and MAPK signaling pathways, which are crucial for cell survival, inflammation, and stress responses. nih.govresearchgate.net

More recent investigations have uncovered a novel mechanism involving gossypol's interaction with the Valosin-containing protein (VCP/p97), an enzyme involved in protein quality control. researchgate.net Gossypol was identified as a direct modulator of VCP, binding to the interface between its N and D1 domains. researchgate.net This interaction promotes the autophagic degradation of mutant huntingtin (mHTT) protein, indicating a specific molecular target for gossypol within a neurodegenerative disease context. researchgate.net

Table 2: Summary of Neurotoxicity Mechanisms of Gossypol

Mechanism Molecular Target / Pathway Observed Effect in Pre-clinical Models Reference
Disruption of Neuronal FunctionAxonal Transport SystemsInhibition of fast axonal transport, accumulation in nerves nih.govresearchgate.net
Developmental NeurotoxicityNeuronal ProgenitorsInhibition of proliferation, differentiation, and maturation nih.gov
Developmental NeurotoxicityMigrating NeuronsImpaired neuronal migration in the cerebral cortex
Induction of ApoptosisCaspase-3, NF-κB Pathway, MAPK PathwayIncreased apoptotic cell death in neural progenitors nih.govresearchgate.net
Protein Homeostasis ModulationValosin-containing protein (VCP)Direct binding and modulation, inducing autophagy of specific proteins (mHTT) researchgate.net

Enantiomeric Differences in Toxicological Mechanisms

This compound exists as a racemic mixture of two atropisomers, which are non-superimposable mirror images called enantiomers: (+)-gossypol and (-)-gossypol. nih.govrsc.org These enantiomers exhibit different biological activities and toxicities due to their distinct three-dimensional structures, which affects how they interact with chiral biological molecules like enzymes and receptors. nih.govnih.gov

In numerous pre-clinical studies, the (-)-gossypol enantiomer is reported to be the more biologically active and, consequently, more toxic form. nih.govresearchgate.netscholarsresearchlibrary.com For instance, (-)-gossypol is more potent in its antitumor effects and is more detrimental to the growth and feed consumption of broiler chickens compared to the (+)-enantiomer. nih.govresearchgate.net

However, the toxicological profile is not absolute, and in certain contexts, (+)-gossypol can exert significant toxic effects. A notable example is the finding that (+)-gossypol has a more potent destructive effect on the DNA of normal human leukocytes than its (-) counterpart. nih.gov This highlights that the specific toxic mechanism and cellular target can determine which enantiomer is more harmful.

Table 3: Comparative Toxicology of Gossypol Enantiomers

Feature (-)-Gossypol (+)-Gossypol Reference
General Biological Activity More active/potentLess active nih.govresearchgate.netscholarsresearchlibrary.com
Toxicity (Growth Inhibition) More toxicLess toxic researchgate.net
Antitumor Potency More potentLess potent nih.gov
DNA Damage (Leukocytes) Less damagingMore damaging nih.gov
Pharmacokinetics Faster elimination, lower tissue accumulationSlower elimination, higher tissue accumulation scholarsresearchlibrary.comresearchgate.net

Research Challenges and Future Directions

Stability and Bioavailability Challenges in Research Models

Gossypol (B191359) acetic acid presents notable stability and bioavailability challenges in research settings. The gossypol molecule itself is prone to oxidation in the air, which is why it is often converted to the more stable gossypol acetic acid form for research and production. umich.edu This inherent instability can impact the consistency and reliability of experimental results. Furthermore, gossypol exists in two enantiomeric forms, (+)-gossypol and (-)-gossypol, due to restricted rotation around the binaphthyl bond. nih.gov These enantiomers are optically stable under normal conditions but can have different biological activities and toxicities, adding a layer of complexity to research. nih.govmdpi.com

The bioavailability of this compound is another significant hurdle. Studies have indicated that its oral bioavailability can be low and variable. nih.gov For instance, apogossypol (B560662), a derivative, has shown slower clearance and better microsomal stability compared to gossypol, while apogossypol hexaacetate has no oral bioavailability. nih.gov Factors such as its limited water solubility and potential interactions with components in the gastrointestinal tract can affect its absorption. researchgate.netkagocel.ru To address these issues, researchers are exploring various formulations and delivery systems to enhance the stability and bioavailability of this compound in preclinical models. jetir.org

Selectivity Issues in Pre-clinical Efficacy and Toxicity

A significant challenge in the preclinical development of this compound is its selectivity, which influences both its efficacy and toxicity. While it demonstrates potent anti-cancer effects, it can also exhibit toxicity towards non-malignant cells. nih.gov This lack of selectivity is a primary concern, as it can lead to a narrow therapeutic window, limiting the doses that can be safely administered. nih.gov

The toxicity of gossypol is multifaceted and can manifest as various side effects, including anorexia, fatigue, and nausea/vomiting in clinical studies. nih.gov In preclinical models, signs of toxicity can include respiratory distress and weight loss. kagocel.ru The R-(-)-enantiomer of this compound, also known as AT-101, is considered the more biologically active form and has a higher therapeutic index than the racemic mixture. springermedizin.denih.gov However, even with the more active enantiomer, achieving a balance between anti-tumor efficacy and acceptable toxicity remains a key challenge. Research efforts are focused on understanding the molecular basis of its toxicity and developing strategies to enhance its selectivity for cancer cells. nih.gov

Approaches to Enhance Therapeutic Index

To improve the clinical potential of this compound, researchers are actively investigating strategies to enhance its therapeutic index, which is a measure of a drug's safety and efficacy. nih.gov These approaches primarily involve the development of novel delivery systems and the exploration of combination therapies.

Development of Novel Delivery Systems for Research Applications

Novel drug delivery systems are being developed to improve the therapeutic profile of this compound by enhancing its solubility, stability, and targeted delivery to tumor sites. researchgate.net These systems aim to increase the concentration of the drug at the tumor while minimizing its exposure to healthy tissues, thereby reducing toxicity. nih.gov

Examples of such delivery systems include:

Nanoparticles: Encapsulating this compound into nanoparticles, such as those made from bovine serum albumin (BSA), has shown promise in preclinical studies. jcancer.org These nanoparticles can improve the drug's pharmacokinetic properties and facilitate its accumulation in tumors. jcancer.org

Liposomes: Liposomal formulations of gossypol have been developed to improve its stability and delivery. researchgate.net These lipid-based carriers can encapsulate the drug, protecting it from degradation and facilitating its transport to cancer cells. researchgate.net

Polymeric Micelles: Polymeric micelles, such as those formed with Pluronic P85, have been used to load gossypol for chemoradiotherapy applications. dntb.gov.ua These systems can enhance the drug's solubility and provide a sustained release profile. dntb.gov.ua

These advanced delivery systems are crucial for overcoming the biopharmaceutical challenges of this compound and are an active area of research. mdpi.com

Exploration of Combination Strategies in Pre-clinical Models

Combining this compound with other anticancer agents is a promising strategy to enhance its therapeutic efficacy and overcome drug resistance. nih.govresearchgate.net Synergistic effects have been observed in preclinical models when gossypol is used in combination with conventional chemotherapy and radiation therapy. nih.gov

Key findings from combination studies include:

Chemotherapy: Gossypol has shown synergistic or additive effects when combined with drugs like docetaxel (B913) in preclinical prostate and lung cancer models. springermedizin.de It has also been shown to enhance the activity of cisplatin (B142131) in non-small cell lung cancer by inhibiting APE1, a DNA repair enzyme. nih.govmdpi.com

Targeted Therapy: The combination of this compound with gefitinib, an EGFR inhibitor, has been shown to enhance gefitinib's sensitivity in cancer cells. nih.gov

Radiation Therapy: Preclinical studies have demonstrated that AT-101 can act as a radiosensitizer in prostate cancer, improving the efficacy of radiation therapy without increasing toxicity. nih.gov

These combination strategies hold the potential to lower the required dose of this compound, thereby reducing its toxicity while achieving a greater therapeutic effect. researchgate.net

Identification of Novel Molecular Targets and Pathways

While the inhibition of anti-apoptotic Bcl-2 family proteins is a well-established mechanism of action for this compound, ongoing research is focused on identifying novel molecular targets and pathways to better understand its multifaceted anti-cancer effects. researchgate.netdovepress.com

Recent studies have revealed that gossypol's activity extends beyond Bcl-2 inhibition. For example, it has been identified as an inhibitor of apurinic/apyrimidinic endonuclease 1/redox enhancing factor 1 (APE1/Ref-1), a key protein in DNA repair and redox signaling. dovepress.comnih.gov By inhibiting APE1, gossypol can impair the cancer cells' ability to repair DNA damage, making them more susceptible to chemotherapy and radiation. nih.govdovepress.com

Furthermore, network pharmacology approaches have been used to predict and validate additional targets of this compound in various cancers. In gastric cancer, for instance, it has been shown to affect multiple targets and signaling pathways, with the PI3K-Akt signaling pathway being highly ranked. dovepress.comresearchgate.net The identification of these novel targets and pathways opens up new avenues for therapeutic intervention and for the development of more effective combination therapies. researchgate.net

Expanding Pre-clinical Research into New Disease Models

The promising anti-cancer properties of this compound have prompted the expansion of preclinical research into a wider range of disease models. researchgate.net While initial studies focused on its effects in cancers like prostate and lung cancer, current research is exploring its potential in other malignancies and even non-cancerous conditions. springermedizin.deresearchgate.net

New areas of investigation include:

Glioblastoma: Gossypol-acetic acid (GAA)-bovine serum albumin (BSA) nanoparticles have been developed to target LDH1 in the proneural subtype of glioblastoma, showing effective tumor suppression in preclinical models. jcancer.org

Gastric Cancer: Studies have demonstrated the anti-tumor effect of this compound on gastric cancer cells through the inhibition of proliferation and induction of apoptosis. dovepress.comresearchgate.net

Uterine Fibroids: Research using rat models has shown that both (-)-gossypol acetate (B1210297) and (+)-gossypol acetate have a positive therapeutic and preventive effect on uterine fibroids. mdpi.com

Colorectal and Hepatocellular Carcinoma: The efficacy and toxicity of gossypol as a pan-histone deacetylase inhibitor have been analyzed for the potential therapy of colorectal and hepatocellular carcinoma. preprints.org

The expansion of preclinical research into these new disease models is crucial for defining the full therapeutic potential of this compound and identifying new patient populations that could benefit from its use. researchgate.netresearchgate.net

Advanced Structure-Based Drug Design and Discovery

The journey of a natural product from a promising bioactive compound to a clinically approved drug is often hampered by challenges such as toxicity and suboptimal pharmacokinetic properties. Gossypol, and by extension this compound, is a classic example of a compound with significant therapeutic potential that requires structural modification to enhance its drug-like characteristics. researchgate.netrsc.org Advanced structure-based drug design and discovery have emerged as powerful strategies to rationally engineer derivatives with improved efficacy and safety profiles. These computational approaches leverage the three-dimensional structures of target proteins to design molecules that bind with high affinity and specificity.

The core principle of structure-based drug design is to use the known 3D structure of a biological target, often a protein or enzyme, to design and optimize a ligand or drug candidate. This approach has been instrumental in the development of gossypol derivatives. By modeling the docked structure of gossypol bound to its target proteins, researchers can establish a virtual structure-activity relationship (SAR). nih.goveurekaselect.com This allows for the rational prediction of modifications that can enhance binding affinity, improve selectivity, and reduce off-target effects, thereby guiding the synthesis of more effective and less toxic analogues. nih.goveurekaselect.com

Computational Modeling and Molecular Docking

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies have been crucial in elucidating its binding modes with various therapeutic targets.

One of the most studied targets for gossypol's anticancer activity is the Bcl-2 family of anti-apoptotic proteins, including Bcl-xL, Bcl-2, and Mcl-1. medchemexpress.com As a BH3 mimetic, the R-(-)-gossypol enantiomer binds to the hydrophobic BH3 surface binding groove of these proteins, preventing them from inhibiting apoptosis and thereby promoting cancer cell death. nih.gov Structure-based design studies focusing on the gossypol-Bcl-xL docked structure have enabled the rational design of derivatives with superior properties. nih.goveurekaselect.com For instance, these studies led to the development of Sabutoclax (BI-97C1), an optically pure isomer of Apogossypol, which demonstrated enhanced efficacy and lower toxicity. nih.goveurekaselect.com

Docking studies have also explored other targets. In one study, molecular docking was used to model the interaction of gossypol acetate with the bacterial cell division protein FtsZ. nih.gov The modeling provided a structural basis for its observed antimicrobial activity, showing that gossypol acetate interferes with FtsZ assembly. nih.gov Another investigation assessed the docking behavior of this compound against Human Neutrophil Elastase (HNE) and Matrix Metalloproteinases (MMP-2 and MMP-9), revealing potential inhibitory activity against these enzymes involved in inflammation and cancer progression. researchgate.net Furthermore, computational screening identified gossypol-acetic acid as a promising inhibitor of the LDH1 protein, a target in proneural glioblastoma, and the main protease (Mpro) of SARS-CoV-2. jcancer.orgmdpi.com

Table 1: Molecular Docking Studies of this compound and Derivatives with Protein Targets

CompoundProtein TargetComputational MethodKey FindingsReference
GossypolBcl-xLStructure-based modelingProvided a virtual structure-activity-relationship that guided the rational design of derivatives like Sabutoclax. nih.goveurekaselect.com
Gossypol AcetateFtsZMolecular docking, Simulated annealing molecular dynamicsModeled the binding mode, providing an understanding of its antimicrobial action by interfering with FtsZ assembly. nih.gov
Gossypol AcetateHNE, MMP-2, MMP-9Molecular docking (PatchDock)Showed potential inhibitory interactions with key amino acid residues of the target enzymes. researchgate.net
This compoundLDH1Molecular docking (Glide software)Identified as the most promising candidate for binding to the LDH1 protein among 10 screened drugs. jcancer.org
This compoundSARS-CoV-2 MproTransfer learning, Molecular dockingIdentified as an inhibitor of the main protease with an IC50 value of 67.6 μM. mdpi.com

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. For this compound, QSAR models have been developed to predict its anticancer activity against the BCL2 target. ijpbs.comijopaar.com Using a dataset of BCL2 inhibitors, researchers have employed non-linear techniques like Support Vector Regression (SVR) to build robust QSAR models. ijpbs.com These models, based on calculated molecular descriptors, can effectively screen virtual libraries of gossypol analogues and recommend compounds with potentially high anti-BCL2 activity. ijpbs.comijopaar.com

Research Findings and Future Outlook

Structure-based drug design has yielded significant insights into the mechanism of action of this compound and has paved the way for creating next-generation inhibitors. The binding affinities of gossypol and its derivatives for key anti-apoptotic proteins have been quantified, providing a solid basis for optimization. The racemic form of this compound binds to Bcl-xL and Bcl-2 with Ki values in the micromolar to millimolar range. medchemexpress.comtaiclone.com The more potent enantiomer, (R)-(-)-gossypol (also known as AT-101), shows significantly higher affinity, with Ki values in the nanomolar range for Bcl-2, Mcl-1, and Bcl-xL. medchemexpress.com

Table 2: Binding Affinities of this compound and Related Compounds

CompoundTarget ProteinBinding Affinity (Ki)Reference
(±)-Gossypol acetic acidBcl-xL0.5 - 0.6 μM medchemexpress.comtaiclone.com
(±)-Gossypol acetic acidBcl-20.2 - 0.3 mM medchemexpress.comtaiclone.com
(R)-(-)-Gossypol acetic acid (AT-101)Bcl-2260 ± 30 nM medchemexpress.com
Mcl-1170 ± 10 nM medchemexpress.com
Bcl-xL480 ± 40 nM medchemexpress.com

The future of drug discovery for this compound will likely involve an even deeper integration of these advanced computational methods. The combination of molecular docking, molecular dynamics simulations, and QSAR modeling offers a powerful toolkit to overcome the inherent toxicity and improve the therapeutic index of this promising natural product. rsc.orgnih.gov By focusing on rationally designed derivatives, researchers can continue to explore the vast therapeutic potential of the gossypol scaffold for a range of diseases, from cancer to infectious agents. researchgate.netresearchgate.net

Q & A

Q. What are the key methodological considerations for optimizing the synthesis of enantiopure gossypol acetic acid?

The synthesis of (−)- or (+)-gossypol acetic acid requires strict control of solvent ratios. For instance, maintaining a 22:1 ratio of acetic acid to hydrochloric acid (37%) during L-tryptophan methyl ester processing prevents chiral contamination . Recrystallization using ethyl ether/petroleum ether (8:1) enhances enantiomeric excess (ee) by minimizing solvent polarity effects. Researchers should validate purity via chiral HPLC and compare optical rotation values against established standards .

Q. How does iron supplementation influence this compound's bioavailability in experimental models?

Iron binds free gossypol, forming insoluble complexes that reduce systemic toxicity. In dietary studies, ferrous sulfate heptahydrate at molar ratios ≥4:1 (iron:gossypol) significantly decreases free gossypol excretion. However, complete inactivation requires ratios >12:1, as residual free gossypol persists even at 1:1 ratios . Researchers should quantify fecal bound/free gossypol via spectrophotometry and adjust iron doses based on dietary gossypol concentrations.

Q. What analytical methods are critical for characterizing this compound's interaction with Bcl-2 family proteins?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are preferred for determining binding kinetics (e.g., Ki values for Bcl-2, Bcl-xL, and Mcl-1). Cell-free assays using recombinant proteins must include controls for nonspecific binding, while cellular assays should measure caspase-3/7 activation and mitochondrial membrane depolarization to confirm apoptosis .

Advanced Research Questions

Q. How can contradictory findings on this compound's pro-apoptotic efficacy across cancer cell lines be resolved?

Discrepancies often arise from variations in Bcl-2 family protein expression levels. Researchers should:

  • Perform RNA sequencing or Western blotting to baseline Bcl-2/Bcl-xL/Mcl-1 expression in cell lines.
  • Use siRNA knockdowns to isolate target effects.
  • Validate findings across in vivo xenograft models with immunohistochemical analysis of tumor apoptosis markers .

Q. What experimental strategies address variable iron-gossypol binding ratios in in vivo models?

To reconcile dose-response inconsistencies:

  • Standardize diets using purified ingredients to eliminate confounding minerals.
  • Employ stable isotope-labeled gossypol (e.g., ¹³C-gossypol) and inductively coupled plasma mass spectrometry (ICP-MS) to track iron-gossypol complexes systemically .
  • Conduct longitudinal studies to assess adaptive metabolic responses over time.

Q. What methodological refinements improve the separation of this compound enantiomers for pharmacological studies?

Traditional crystallization from acetone yields non-racemic crystals but requires manual selection. Advanced techniques include:

  • Chiral column chromatography with amylose tris(3,5-dimethylphenylcarbamate) stationary phases.
  • Co-crystallization with chiral resolving agents (e.g., L-proline derivatives) to enhance enantiomer discrimination .

Q. How should researchers design clinical trials to evaluate this compound's synergy with existing therapies?

Phase I/II trials should prioritize:

  • Pharmacodynamic endpoints (e.g., Bcl-2 inhibition biomarkers) over maximum tolerated dose (MTD).
  • Combination cohorts with chemotherapeutics (e.g., docetaxel) using adaptive randomization to optimize dosing schedules.
  • Rigorous monitoring of autophagy induction, as AT-101 (R-(−)-gossypol) triggers cytoprotective autophagy that may require adjunct inhibitors like chloroquine .

Methodological Resources

  • Literature Review : Use Google Scholar with advanced operators (e.g., "this compound" AND ("Bcl-2" OR "apoptosis")) and track citations via the "Cited by" feature to identify seminal studies .
  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to segregate primary data (≤5 compounds in main text) and supplemental methods (e.g., crystallization protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.